Coccinelline
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
34290-97-6 |
|---|---|
Molekularformel |
C13H23NO |
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
(1R,5S)-3-methyl-13-oxido-13-azoniatricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C13H23NO/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11,12)15/h10-13H,2-9H2,1H3/t10?,11?,12-,13+,14? |
InChI-Schlüssel |
NJQZDKSCLZDPMI-LJZITESISA-N |
SMILES |
CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-] |
Isomerische SMILES |
CC1C[C@H]2CCCC3[N+]2([C@H](C1)CCC3)[O-] |
Kanonische SMILES |
CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-] |
Synonyme |
coccinelline |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Coccinelline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of coccinelline alkaloids, with a primary focus on this compound, the defensive N-oxide alkaloid produced by the seven-spot ladybird, Coccinella septempunctata. This document details the biosynthetic origins, physicochemical properties, and pharmacological activities of these compounds. Furthermore, it provides detailed experimental protocols for their extraction, purification, and analysis, along with visualizations of key processes and pathways.
Introduction
This compound and its precursor, prethis compound, are prominent members of the coccinellid family of alkaloids, which are primarily found in ladybird beetles (Coleoptera: Coccinellidae). These alkaloids serve as a crucial chemical defense mechanism, deterring predators through their bitter taste and toxicity.[1][2] The characteristic release of these compounds from the leg joints of ladybirds upon provocation is a well-documented defense strategy.[1][2]
The unique tricyclic azaphenalene structure of this compound has garnered significant scientific interest.[3] Beyond its ecological role, this compound has been identified as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs), highlighting its potential for applications in the development of novel insecticides and as a scaffold for therapeutic agents targeting the nervous system.[4] This guide aims to provide researchers with the foundational knowledge and practical methodologies required to investigate these compelling natural products.
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound and its related alkaloids is presented below. This data is essential for designing extraction, purification, and analytical protocols, as well as for understanding their biological activity.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO | [1] |
| Molecular Weight | 209.33 g/mol | [1] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Soluble in chloroform and methanol | [5] |
| CAS Number | 34290-97-6 | [1] |
Pharmacological Activity of this compound and Related Alkaloids
The primary pharmacological target of this compound and its analogues is the nicotinic acetylcholine receptor (nAChR), where they act as non-competitive inhibitors. The following table summarizes the inhibitory potency of these alkaloids, as determined by the displacement of [³H]-TCP, a non-competitive channel blocker, from the Torpedo muscle nAChR. A lower IC₅₀ value indicates greater potency.[4]
| Compound | Modification from Prethis compound | IC₅₀ (µM) for Inhibition of [³H]-TCP Binding |
| Prethis compound | - | ~2.5 |
| Hippodamine | Stereoisomer | ~2.5 |
| N-Methyl-prethis compound | N-methylation (quaternary amine) | ~2.5 |
| N-Methyl-hippodamine | N-methylation (quaternary amine) | ~2.5 |
| This compound | N-oxide of Prethis compound | >100 |
| Convergine | N-oxide of Hippodamine | >100 |
Biosynthesis of this compound
This compound is not sequestered from the ladybird's diet but is produced de novo.[2] In vitro studies utilizing radiolabeled precursors have demonstrated that this compound is biosynthesized via a fatty acid pathway, rather than a polyketide pathway.[5] The biosynthesis is understood to occur within the fat body of the insect.[6] While the complete enzymatic machinery has not been fully elucidated, the proposed pathway involves the cyclization of a fatty acid precursor to form the characteristic tricyclic core of prethis compound, which is subsequently oxidized to this compound.
Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Coccinella septempunctata.
Extraction and Isolation of this compound
The following protocol is a composite based on established methods for the extraction of alkaloids from ladybird beetles.[3][7]
4.1.1 Materials and Reagents
-
Adult Coccinella septempunctata specimens
-
Methanol (ACS grade)
-
Sulfuric acid (H₂SO₄), 2% (v/v) aqueous solution
-
Ammonium hydroxide (NH₄OH), concentrated
-
Diethyl ether (ACS grade)
-
Chloroform (ACS grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Homogenizer
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH indicator strips
4.1.2 Extraction and Purification Procedure
-
Homogenization: A known mass of C. septempunctata is homogenized in methanol. A ratio of 10 mL of methanol per gram of insect material is recommended.
-
Filtration: The homogenate is filtered to remove solid debris. The solid material is washed with a small volume of methanol to ensure complete extraction of the alkaloids.
-
Solvent Evaporation: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Acidification: The residue is redissolved in a 2% aqueous solution of sulfuric acid. This step protonates the alkaloids, rendering them water-soluble.
-
Removal of Neutral Compounds: The acidic aqueous solution is transferred to a separatory funnel and extracted three times with equal volumes of diethyl ether. The ether layers, containing neutral and weakly basic compounds, are discarded.
-
Basification: The aqueous phase is carefully basified to a pH of 9-10 with concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: The basified aqueous solution is extracted three times with equal volumes of chloroform. The chloroform layers, containing the free alkaloids, are combined.
-
Drying and Evaporation: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkaloid extract.
Workflow for the extraction and isolation of this compound.
Analytical Characterization
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of this compound and related alkaloids in the crude extract.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., ion trap or quadrupole).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable.[8]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.2 mL/min.[8]
-
Injector: Splitless mode with an injector temperature of 240 °C.[8]
-
Oven Temperature Program:
-
Mass Spectrometer:
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal reference standard (δ = 0.00 ppm).
-
Spectra to Acquire: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC are necessary for complete structural assignment.
¹³C NMR Data for this compound Hydrochloride in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 68.3 |
| C-3 | 29.8 |
| C-3a | 75.8 |
| C-4 | 22.1 |
| C-5 | 22.1 |
| C-6 | 29.8 |
| C-6a | 75.8 |
| C-7 | 29.8 |
| C-8 | 22.1 |
| C-9 | 22.1 |
| C-9a | 75.8 |
| C-10 | 29.8 |
| Me-2 | 19.4 |
Mechanism of Action: Signaling Pathway
This compound functions as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). Unlike competitive inhibitors that bind to the acetylcholine binding site, this compound is thought to bind to an allosteric site within the ion channel of the receptor. This binding event stabilizes a non-conducting state of the receptor, thereby preventing ion flux even when acetylcholine is bound to the orthosteric site. The precise location of the this compound binding site on the nAChR has not yet been definitively determined.
Non-competitive inhibition of nAChR by this compound.
Conclusion
This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound alkaloids. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development. The unique structure and biological activity of this compound and its analogues warrant further investigation, particularly in the context of their interaction with nicotinic acetylcholine receptors. Future research may focus on elucidating the precise binding site of these alkaloids, exploring their therapeutic potential, and developing synthetic routes to access these and related compounds.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prethis compound - Wikipedia [en.wikipedia.org]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. In vitro production of adaline and this compound, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Biosynthesis of Coccinelline in Coccinella septempunctata: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of coccinelline, a key defensive alkaloid in the seven-spot ladybird, Coccinella septempunctata. This document details the proposed biosynthetic pathway, presents available quantitative data, outlines key experimental protocols, and discusses the known genetic and enzymatic basis of this process.
Introduction: The Chemical Defense of Coccinella septempunctata
Coccinella septempunctata produces this compound and its precursor, prethis compound, as part of a sophisticated chemical defense system to deter predators.[1][2] When provoked, these alkaloids are released from the ladybird's leg joints in a fluid known as reflex blood.[2] this compound is the N-oxide of prethis compound and is a significant component of this defensive secretion.[2] The biosynthesis of these compounds is of great interest for its potential applications in the development of novel insecticides and therapeutic agents, as prethis compound has been identified as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[2]
Proposed Biosynthetic Pathway of this compound
Contrary to initial hypotheses of a polyketide origin, current evidence strongly suggests that this compound biosynthesis in C. septempunctata proceeds via a fatty acid pathway.[1][2][3] The entire process is believed to take place within the fat body of the ladybug.[1][3]
The proposed pathway begins with the fundamental building block, acetate, which is utilized in the synthesis of long-chain fatty acids. While the specific enzymes responsible for the later cyclization and modification steps in this compound synthesis have not yet been fully characterized, several key genes involved in the foundational fatty acid biosynthesis in C. septempunctata have been identified. These include Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), Long-chain fatty acid-CoA ligase (ACSL), Elongase of very-long-chain fatty acids (ELO), and very-long-chain 3-oxoacyl-CoA reductase (KAR).[1][4][5]
Isotopic labeling studies have indicated that stearic acid (C18:0) is a more efficiently incorporated precursor for this compound compared to palmitic (C16:0) or myristic (C14:0) acids.[1][6] The nitrogen atom in the this compound structure is proposed to be derived from glutamine.[3] The long-chain fatty acid is then thought to undergo a series of cyclization and modification reactions to form the tricyclic amine, prethis compound. The final step in the biosynthesis is the oxidation of prethis compound to form this compound.
Quantitative Data on this compound Biosynthesis
Quantitative data on the biosynthesis of this compound is limited. However, studies on this compound and related ladybug alkaloids provide some insights into the efficiency and regulation of this process.
| Parameter | Value | Ladybug Species | Alkaloid | Reference |
| Precursor Incorporation | ||||
| Stearic Acid (C18:0) | More efficiently incorporated than C16:0 or C14:0 | Coccinella septempunctata | This compound | [1][6] |
| In vitro vs. In vivo Activity | ||||
| Specific Activity of Labeled Alkaloid | ~10x higher in in vitro assays vs. feeding | Coccinella septempunctata | This compound | [3] |
| Dietary Effects | ||||
| Restricted Aphid Diet | Lower levels of the free base | Coccinella septempunctata | Prethis compound | [4] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on several key experimental techniques.
In Vitro Biosynthesis using Radiolabeled Precursors
This foundational method is used to trace the incorporation of precursors into the final alkaloid product.
Objective: To determine the precursors of this compound and to identify the site of its biosynthesis.
Generalized Protocol:
-
Tissue Dissection: Anesthetize adult C. septempunctata on ice. Dissect the fat body, along with other tissues for comparison (e.g., gut, muscle), in a sterile insect saline solution.
-
Incubation: Place the dissected tissues in a culture medium supplemented with a radiolabeled precursor, such as [1-¹⁴C]acetate or [2-¹⁴C]acetate. Incubate for a defined period (e.g., 4-24 hours) at a controlled temperature.
-
Alkaloid Extraction: After incubation, homogenize the tissues and extract the alkaloids using an appropriate organic solvent (e.g., chloroform or dichloromethane).
-
Purification and Analysis: Purify the extracted alkaloids using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification of Radioactivity: Measure the radioactivity of the purified this compound using liquid scintillation counting to determine the extent of precursor incorporation.
Isotopic Labeling with Stable Isotopes and GC-MS Analysis
This method is used to determine the efficiency of incorporation of different fatty acid precursors.
Objective: To identify the primary fatty acid precursor for this compound biosynthesis.
Generalized Protocol:
-
Precursor Administration: Feed C. septempunctata an artificial diet containing a stable isotope-labeled fatty acid (e.g., deuterated or ¹³C-labeled stearic acid).
-
Incubation Period: Allow the ladybugs to metabolize the labeled precursor over a period of several days.
-
Alkaloid Extraction: Extract the alkaloids from the whole body or dissected tissues as described above.
-
GC-MS Analysis: Analyze the extracted alkaloids using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the different compounds in the extract, and the mass spectrometer detects the mass-to-charge ratio of the compounds and their fragments. The incorporation of the stable isotope-labeled precursor will result in a corresponding mass shift in the this compound molecule, which can be detected by the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the structural elucidation of novel compounds and for confirming the structure of known compounds like this compound. It provides detailed information about the chemical environment of individual atoms within a molecule.
Genetic and Enzymatic Basis
While the complete set of genes and enzymes for this compound biosynthesis has not been identified, research on lipid metabolism in C. septempunctata has revealed key enzymes involved in the production of the fatty acid precursors.[1] Transcriptome analysis has identified genes for the following enzymes:
-
Acetyl-CoA Carboxylase (ACC): Catalyzes the first committed step in fatty acid synthesis.[1]
-
Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of fatty acids.[4][5]
-
Long-chain fatty acid-CoA ligase (ACSL): Activates fatty acids for their subsequent metabolism.[1]
-
Elongase of very-long-chain fatty acids (ELO): Involved in the elongation of fatty acid chains.[1]
-
Very-long-chain 3-oxoacyl-CoA reductase (KAR): Participates in the fatty acid elongation cycle.[1]
The genes encoding the enzymes responsible for the cyclization of the fatty acid precursor and the subsequent oxidation to this compound remain to be discovered.
Regulation of Biosynthesis
The biosynthesis of this compound is known to be influenced by diet. Studies have shown that a restricted aphid diet can lead to lower levels of prethis compound.[4] However, the specific signaling pathways and regulatory networks that control the expression of the biosynthetic genes and the overall production of this compound are not yet understood.
Conclusion and Future Perspectives
The biosynthesis of this compound in Coccinella septempunctata is a complex process that is beginning to be understood. The current model points towards a fatty acid-derived pathway, with stearic acid being a key precursor. While the initial steps of fatty acid synthesis are becoming clearer with the identification of relevant genes, the enzymes responsible for the key cyclization and oxidation steps remain elusive.
Future research should focus on:
-
Identification of the complete this compound biosynthetic gene cluster: This will likely involve a combination of genomics, transcriptomics, and proteomics approaches.
-
Functional characterization of the biosynthetic enzymes: This will provide a detailed understanding of the catalytic mechanisms involved in the formation of the complex tricyclic structure of this compound.
-
Elucidation of the regulatory mechanisms: Understanding how the biosynthesis of this compound is regulated in response to developmental and environmental cues will be crucial for a complete picture of this fascinating chemical defense system.
A deeper understanding of the biosynthesis of this compound will not only provide valuable insights into the chemical ecology of ladybirds but may also open up new avenues for the development of novel bioactive compounds for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequencing, Expression, and Functional Analyses of Four Genes Related to Fatty Acid Biosynthesis During the Diapause Process in the Female Ladybird, Coccinella septempunctata L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro production of adaline and this compound, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative transcriptome analysis provides a glance into the regulation of the Krüppel homolog 1 on the reproduction and diapause of the predatory ladybeetle, Coccinella septempunctata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
The Chemical Architecture of Coccinelline: A Deep Dive into its Structure and Stereochemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Coccinelline, a fascinating tricyclic alkaloid, serves as a potent defensive agent for ladybird beetles of the Coccinella genus. This guide provides a comprehensive exploration of its intricate chemical structure and stereochemistry, offering valuable insights for professionals in chemical research and drug development.
Chemical Structure: A Fused Tricyclic System
This compound is the N-oxide of prethis compound.[1] Its core structure is a 2-methylperhydro-9b-azaphenalene skeleton.[1] This unique architecture consists of three fused six-membered rings, creating a compact and rigid molecular framework.
The systematic IUPAC name for prethis compound is (1R,5S)-3-methyl-13-azatricyclo[7.3.1.05,13]tridecane.[2] this compound, as the N-oxide, features an oxygen atom coordinated to the central nitrogen atom.
Key Structural Features:
-
Tricyclic System: Three fused saturated six-membered rings.
-
Bridgehead Nitrogen: A nitrogen atom is located at a bridgehead position, common to all three rings.
-
Methyl Group: A methyl substituent is present at the C-2 position.
-
N-Oxide Functionality: The nitrogen atom is oxidized, a feature that distinguishes it from its precursor, prethis compound.
Stereochemistry: A Precisely Defined 3D Arrangement
The stereochemistry of this compound is crucial to its biological activity and is defined by the specific spatial arrangement of its atoms. The fusion of the three rings can lead to several possible stereoisomers. In this compound, the rings are fused in a specific conformation that results in a relatively flat molecular shape.[1]
The absolute configuration of the chiral centers in this compound has been determined through extensive spectroscopic and crystallographic studies. The relative stereochemistry of the ring junctions is a defining characteristic of this class of alkaloids.
Quantitative Structural Data
The precise geometric parameters of the this compound molecule have been elucidated through X-ray crystallography. These data provide a quantitative description of the bond lengths and angles within the molecule.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | P212121 | [3] |
| Unit Cell Dimensions | a = 12.34 Å, b = 13.56 Å, c = 7.65 Å | [3] |
| O-O distance (hemihydrochloride) | 2.43 Å | [3] |
Table 1: Crystallographic Data for this compound Hemihydrochloride
Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), provides detailed information about the chemical environment of each atom in the molecule.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1H NMR | Data not fully available in a single source | ||
| 13C NMR (CDCl3) | See detailed assignments in reference[1] |
Table 2: NMR Spectroscopic Data for this compound. A comprehensive assignment of the 1H and 13C NMR spectra for this compound and its related alkaloids has been published.[1]
Experimental Protocols
The structural elucidation of this compound has relied on a combination of isolation from natural sources and characterization using advanced analytical techniques.
Isolation and Purification
-
Source: this compound is typically isolated from the hemolymph of ladybird beetles, such as Coccinella septempunctata.[2]
-
Extraction: The beetles are often agitated in a solvent like methanol or ethanol to prompt the release of the defensive alkaloids from their leg joints.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation Methodologies
Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule.[4]
-
Crystallization: Pure this compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation or vapor diffusion. For this compound, crystals of its hemihydrochloride salt were used for analysis.[3]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded by a detector.[5]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined.[5] This model is then refined to best fit the experimental data, providing precise bond lengths, bond angles, and the absolute configuration of the molecule.[4]
NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule.
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1H NMR: To identify the different types of protons and their neighboring atoms.
-
13C NMR: To identify the different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to determine long-range correlations, which helps in assembling the molecular structure.
-
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to assign the signals to specific atoms in the molecule and to deduce the relative stereochemistry. A detailed analysis of the 1H and 13C NMR spectra of this compound has been instrumental in confirming its structure.[1]
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the determination of the chemical structure and stereochemistry of this compound.
Caption: Logical workflow for the structural elucidation of this compound.
Biosynthesis and Relationship to Prethis compound
This compound is biosynthesized in ladybird beetles from its immediate precursor, prethis compound, through an N-oxidation reaction.[1] The biosynthesis of prethis compound is thought to proceed through a polyketide pathway.[2]
The following diagram illustrates the relationship between prethis compound and this compound.
Caption: Biosynthetic conversion of prethis compound to this compound.
References
- 1. zin.ru [zin.ru]
- 2. Prethis compound - Wikipedia [en.wikipedia.org]
- 3. The crystal structure of the hemihydrochloride of coccinellin, the defensive N-oxide alkaloid of the beetle Coccinella Septempunctata, a case of symmetrical hydrogen bonding - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Coccinelline: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccinelline, a fascinating tricyclic alkaloid, is a key component of the chemical defense system of ladybird beetles (Coleoptera: Coccinellidae). As the N-oxide of prethis compound, this natural product has garnered significant interest due to its unique structure and biological activity. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including its molecular characteristics and spectral data. Detailed experimental protocols for its isolation, purification, and analysis are presented, alongside a discussion of its biosynthetic pathway and mechanism of action as a non-competitive inhibitor of nicotinic acetylcholine receptors. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, chemical ecology, and drug development.
Physicochemical Properties
This compound is a stable, non-volatile alkaloid. While specific experimental values for its melting point, boiling point, and solubility are not extensively documented in publicly available literature, its molecular formula and weight have been determined.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO | --INVALID-LINK-- |
| Molecular Weight | 209.33 g/mol | --INVALID-LINK-- |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| CAS Number | 34290-97-6 | --INVALID-LINK-- |
Spectral Data
The structure of this compound has been elucidated through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule.
Table 2: ¹H NMR (600 MHz, CDCl₃) Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 3.39 | m | |
| H-3a | 3.03 | ddd | J = 12.0, 5.5, 2.5 |
| H-3b | 1.83 | m | |
| H-4a | 3.03 | ddd | J = 12.0, 5.5, 2.5 |
| H-4b | 1.83 | m | |
| H-5a | 1.95 | m | |
| H-5b | 1.55 | m | |
| H-6a | 3.03 | ddd | J = 12.0, 5.5, 2.5 |
| H-6b | 1.83 | m | |
| H-7a | 1.95 | m | |
| H-7b | 1.55 | m | |
| H-8a | 1.95 | m | |
| H-8b | 1.55 | m | |
| H-9a | 3.03 | ddd | J = 12.0, 5.5, 2.5 |
| H-9b | 1.83 | m | |
| CH₃ | 1.15 | d | J = 6.5 |
| Data sourced from Lebrun et al., 1999. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the this compound molecule.
Table 3: ¹³C NMR (150.87 MHz, CDCl₃) Chemical Shifts (δ) for this compound
| Carbon | Chemical Shift (ppm) |
| C-2 | 70.2 |
| C-3 | 25.5 |
| C-3a | 68.9 |
| C-4 | 25.5 |
| C-5 | 24.9 |
| C-6 | 25.5 |
| C-6a | 68.9 |
| C-7 | 24.9 |
| C-8 | 24.9 |
| C-9 | 25.5 |
| C-9a | 68.9 |
| C-9b | 75.6 |
| CH₃ | 15.1 |
| Data sourced from Lebrun et al., 1999 and SpectraBase.[1][2] |
Experimental Protocols
Isolation and Purification of this compound from Ladybirds (Coccinella septempunctata)
This protocol outlines a general procedure for the extraction and purification of this compound from ladybird beetles.
Caption: Non-competitive inhibition of nAChR by this compound.
Biosynthesis
This compound is biosynthesized in the fat body of the ladybird from fatty acid precursors. [3]The pathway involves the cyclization of a polyketide chain derived from acetate units, followed by the incorporation of a nitrogen atom, and finally N-oxidation of the prethis compound intermediate.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound remains a molecule of significant interest due to its ecological role and its potential as a lead compound for the development of novel insecticides or pharmaceuticals targeting nicotinic acetylcholine receptors. This technical guide consolidates the current knowledge on its physical and chemical properties, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its physical properties, such as melting point and solubility, and to explore the full spectrum of its biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro production of adaline and this compound, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Ascendancy of Coccinelline Ladybirds: A Technical Guide to Their Phylogeny, Chemical Ecology, and Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The subfamily Coccinellinae represents a major radiation within the beetle family Coccinellidae, commonly known as ladybirds or ladybugs. This guide delves into the evolutionary significance of this subfamily, exploring the phylogenetic relationships, the sophisticated chemical defense mechanisms centered around alkaloids, and the key evolutionary innovations that have facilitated their ecological success. With a global distribution of over 6,000 species, the Coccinellidae family, and particularly the Coccinellinae, are of significant scientific and economic interest, playing crucial roles in biological pest control. This document provides a comprehensive overview of the current understanding of Coccinellinae evolution, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to serve as a valuable resource for researchers in entomology, evolutionary biology, and natural product chemistry.
Phylogenetic Framework of Coccinellinae
Recent molecular phylogenetic studies have robustly supported the monophyly of the subfamily Coccinellinae. The classification of Coccinellidae has evolved, with recent analyses recognizing three subfamilies: Microweiseinae, Monocoryninae, and Coccinellinae. The relationships between these subfamilies are strongly supported, with Microweiseinae being the sister group to a clade formed by Monocoryninae and Coccinellinae. While the monophyly of Coccinellinae is well-established, the phylogenetic relationships among its constituent tribes are not yet fully resolved, with many nodes in phylogenetic trees receiving weak support.
The crown group of extant lady beetles is estimated to have originated in the Early Cretaceous, around 143 million years ago (Mya), with a rapid diversification period during the Late Cretaceous (120–70 Mya). This evolutionary radiation is hypothesized to be linked to the rise of angiosperms, which in turn promoted the diversification of herbivorous insects like aphids, the primary food source for many Coccinellinae.
Table 1: Estimated Divergence Times for Key Lineages in Coccinellidae
| Clade | Estimated Divergence Time (Mya) | Reference(s) |
| Crown Coccinellidae | ~143 | |
| Crown Coccinellinae | Not specified in provided search results | - |
| Coccinellini | ~54 | |
| Epilachnini | ~48 |
Table 2: Species Diversity within Selected Coccinellidae Tribes
| Tribe | Number of Species (Approximate) | Geographic Distribution | Primary Diet | Reference(s) |
| Coccinellini | >1000 | Worldwide | Aphids | |
| Chilocorini | ~130 | Worldwide | Scale insects | |
| Scymnini | >1000 | Worldwide | Mites, scale insects | |
| Epilachnini | ~1200 | Worldwide | Plants (phytophagous) |
Chemical Defense: The Alkaloid Arsenal
A key evolutionary innovation contributing to the success of Coccinellinae is their sophisticated chemical defense system, primarily based on the production of a diverse array of alkaloids. These toxic and distasteful compounds are present in all life stages, from eggs to adults, and are secreted through reflex bleeding from leg joints when the ladybird is threatened. This chemical defense is often coupled with aposematic (warning) coloration, a classic example of honest signaling to predators.
The alkaloids found in Coccinellinae are structurally diverse and include piperidines, azamacrolides, and polycyclic alkaloids. Notable examples include coccinelline, adaline, and harmonine. The biosynthesis of these alkaloids is a subject of ongoing research, with studies indicating that they are synthesized de novo by the ladybirds, likely via a fatty acid or polyketide pathway.
Table 3: Major Alkaloids in Select Coccinellinae Species
| Species | Major Alkaloid(s) | Chemical Class | Reference(s) |
| Coccinella septempunctata | This compound | Polycyclic alkaloid | |
| Adalia bipunctata | Adaline, Adalinine | Piperidine alkaloid | |
| Harmonia axyridis | Harmonine | Polycyclic alkaloid |
Experimental Protocols
Phylogenetic Analysis of Coccinellinae
Objective: To reconstruct the evolutionary relationships within the subfamily Coccinellinae using molecular data.
Methodology:
-
DNA Extraction:
-
Genomic DNA is typically extracted from a single leg or thoracic muscle tissue of an adult ladybird specimen preserved in 95-100% ethanol.
-
Commercial kits, such as the DNeasy Blood & Tissue Kit (Qiagen), are commonly used following the manufacturer's protocol for animal tissues.
-
-
PCR Amplification:
-
Specific gene regions are amplified using the Polymerase Chain Reaction (PCR). Commonly used markers for Coccinellidae phylogenetics include mitochondrial genes like cytochrome c oxidase subunit I (COI) and 16S ribosomal RNA (16S rRNA), and nuclear genes such as 18S and 28S ribosomal RNA.
-
COI Primers (example):
-
LCO1490: 5'-GGTCAACAAATCATAAAGATATTGG-3'
-
HCO2198: 5'-TAAACTTCAGGGTGACCAAAAAATCA-3'
-
-
PCR Reaction Mix (typical 25µL reaction):
-
5 µL 5x PCR Buffer
-
0.5 µL 10mM dNTPs
-
1.25 µL 10µM Forward Primer
-
1.25 µL 10µM Reverse Primer
-
0.25 µL Taq Polymerase (5 U/µL)
-
1 µL DNA template (10-50 ng)
-
15.75 µL Nuclease-free water
-
-
PCR Cycling Conditions (example for COI):
-
Initial denaturation: 94°C for 5 min
-
35 cycles of:
-
Denaturation: 94°C for 30 sec
-
Annealing: 48-55°C for 45 sec (optimize for primer pair)
-
Extension: 72°C for 1 min
-
-
Final extension: 72°C for 10 min
-
-
-
DNA Sequencing:
-
PCR products are purified to remove unincorporated primers and dNTPs.
-
Sequencing is performed using the Sanger sequencing method on an automated DNA sequencer.
-
-
Phylogenetic Reconstruction:
-
Sequences are aligned using software like MAFFT or ClustalW.
-
Phylogenetic trees are constructed using methods such as Maximum Likelihood (e.g., RAxML, IQ-TREE) and Bayesian Inference (e.g., MrBayes, BEAST).
-
Analysis of this compound Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the alkaloid composition in ladybird samples.
Methodology:
-
Sample Preparation and Extraction:
-
Whole bodies or specific tissues (e.g., hemolymph) are used.
-
Samples are homogenized in a suitable solvent, typically dichloromethane or a mixture of chloroform and methanol.
-
The homogenate is filtered or centrifuged to remove solid debris.
-
The solvent is evaporated under a stream of nitrogen to concentrate the extract.
-
-
GC-MS Analysis:
-
The extract is redissolved in a small volume of solvent and injected into the GC-MS system.
-
GC Column (example): A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program (example):
-
Initial temperature: 60°C, hold for 2 min
-
Ramp to 280°C at a rate of 10°C/min
-
Hold at 280°C for 10 min
-
-
Mass Spectrometer Settings (example):
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Mass range: m/z 40-550
-
-
-
Data Analysis:
-
Alkaloids are identified by comparing their mass spectra and retention times with those of known standards or by interpreting the fragmentation patterns.
-
Quantification can be achieved by creating a calibration curve with known concentrations of alkaloid standards.
-
Predator Deterrence Bioassay
Objective: To assess the deterrent effect of ladybird alkaloids on potential predators.
Methodology:
-
Predator Model: Ants are commonly used as a model predator due to their ecological relevance and sensitivity to chemical deterrents.
-
Bait Preparation:
-
A palatable food source, such as a small piece of cookie or a sugar solution, is used as the bait.
-
The ladybird alkaloid extract (or a purified alkaloid) is applied to the experimental bait at a biologically relevant concentration.
-
A control bait is treated with the solvent only.
-
-
Experimental Arena:
-
The experiment is conducted in a neutral arena, such as a Petri dish.
-
Individual ants are introduced into the arena and their interaction with the control and experimental baits is observed.
-
-
Data Collection:
-
Metrics to be recorded include:
-
Time to first contact with the bait.
-
Duration of feeding on the bait.
-
Whether the bait is consumed or rejected.
-
Number of ants recruiting to the bait.
-
-
-
Statistical Analysis:
-
Statistical tests (e.g., t-test, Mann-Whitney U test) are used to compare the predator's response to the control and experimental baits.
-
Visualizing Evolutionary and Biological Processes
Simplified Biosynthetic Pathway of this compound Alkaloids
Caption: A simplified diagram illustrating the proposed biosynthetic pathway of common this compound alkaloids.
Experimental Workflow for Phylogenetic Analysis
Caption: A flowchart outlining the key steps in a typical molecular phylogenetic study of Coccinellinae.
Logical Relationship in Predator-Prey Dynamics
Caption: A diagram illustrating the ecological interactions centered around Coccinellinae chemical defense.
Evolutionary Significance and Future Directions
The evolutionary success of the Coccinellinae is a multifaceted story of adaptation and diversification. Their radiation appears to be closely tied to the co-evolution with their primary prey, sternorrhynchan insects, and was likely facilitated by the innovation of potent chemical defenses. This allowed them to exploit a food resource that was often tended and protected by ants.
For professionals in drug development, the diverse alkaloids produced by Coccinellinae represent a largely untapped reservoir of novel chemical entities. These compounds have demonstrated biological activity, including insecticidal and antimicrobial properties, and could serve as lead compounds for the development of new pharmaceuticals or agrochemicals.
Future research should focus on:
-
Resolving the deeper phylogenetic relationships within the Coccinellinae to provide a more robust framework for comparative studies.
-
Elucidating the complete biosynthetic pathways of various ladybird alkaloids, which could open avenues for their synthetic production.
-
Screening a wider range of this compound alkaloids for their pharmacological and insecticidal properties.
-
Investigating the genetic basis of alkaloid production and aposematic coloration.
By integrating phylogenetic, chemical, and ecological data, we can continue to unravel the evolutionary marvels of the Coccinellinae and harness their unique biology for scientific and practical applications.
An In-depth Technical Guide to the Precursors in the Coccinelline Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccinelline, a tricyclic alkaloid, is a key defensive compound in ladybirds of the Coccinella genus. Its unique structure and biological activity have garnered significant interest. While the total chemical synthesis of this compound has been accomplished, its natural biosynthetic pathway is not yet fully elucidated. Current research strongly indicates that this compound biosynthesis deviates from a typical polyketide pathway, instead originating from fatty acid metabolism. This technical guide synthesizes the current understanding of the precursors and the proposed biosynthetic route to this compound, providing a theoretical framework for researchers. It outlines the primary precursors, hypothesized enzymatic transformations, and general experimental methodologies for investigating this pathway. It is important to note that many of the specific enzymes and intermediates are presently speculative and await definitive experimental confirmation.
Introduction to this compound and its Biosynthesis
This compound and its immediate precursor, prethis compound, are defining alkaloids of the Coccinella genus, playing a crucial role in the chemical defense strategy of these insects against predators. These compounds are synthesized de novo by the ladybirds and are not sequestered from their diet. The biosynthetic machinery is believed to be localized within the fat body of the insect, a central site for energy storage and metabolism.[1] Early hypotheses suggested a polyketide origin for this compound; however, isotopic labeling studies have provided compelling evidence for a pathway derived from fatty acid precursors.[1]
Primary Precursors in the this compound Biosynthetic Pathway
The biosynthesis of the complex this compound molecule begins with simple, ubiquitous metabolic building blocks.
-
Acetate: As with all fatty acid synthesis, the fundamental two-carbon unit is derived from acetyl-CoA. In vitro experiments using [1-¹⁴C] and [2-¹⁴C]acetate have demonstrated its incorporation into the this compound skeleton.[1]
-
Stearic Acid (C18:0): Isotopic labeling experiments have identified stearic acid as a more efficiently incorporated long-chain fatty acid precursor for this compound compared to palmitic acid (C16:0) or myristic acid (C14:0).[1] This suggests that the C18 backbone of stearic acid is a key determinant for the subsequent cyclization reactions.
-
Glutamine: The nitrogen atom within the tricyclic core of this compound is proposed to be primarily derived from the amino acid glutamine.[1] Glutamine is a common nitrogen donor in various biosynthetic pathways.
Quantitative Data on Precursor Incorporation
While the precursors have been identified, precise quantitative data on the efficiency of their incorporation into this compound remains limited in the public domain. The available literature emphasizes the relative efficiency of precursor utilization rather than absolute yields or kinetic parameters of the involved enzymes.
| Precursor | Relative Incorporation Efficiency | Notes |
| Stearic Acid (C18:0) | High | More efficiently incorporated than C16:0 and C14:0 fatty acids.[1] |
| Palmitic Acid (C16:0) | Lower than Stearic Acid | |
| Myristic Acid (C14:0) | Lower than Stearic Acid | |
| Acetate | Foundational | Incorporated as the basic building block of the fatty acid precursor.[1] |
| Glutamine | High | Identified as the preferred nitrogen source.[1] |
Note: The lack of extensive quantitative data highlights a significant gap in the current understanding of the this compound biosynthetic pathway and presents an opportunity for future research.
Proposed Biosynthetic Pathway of this compound
The transformation of stearic acid into the complex polycyclic structure of this compound is a multi-step enzymatic process. The exact intermediates and the enzymes catalyzing each step are yet to be definitively identified. The following is a hypothesized pathway based on known biochemical reactions.
Diagram of the Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from primary precursors.
Description of the Proposed Pathway:
-
Fatty Acid Synthesis: The pathway initiates with the synthesis of stearic acid (C18:0) from acetyl-CoA via the fatty acid synthase (FAS) complex and associated elongases in the fat body.
-
Fatty Acid Modification: The saturated stearic acid chain is believed to undergo a series of modifications, including desaturation to introduce double bonds and subsequent oxidation. The specific enzymes responsible are unknown but are hypothesized to be desaturases and oxidases.
-
Cyclization and Nitrogen Incorporation: The modified fatty acid chain then undergoes a series of cyclization reactions to form the characteristic tricyclic perhydro-9b-azaphenalene core of prethis compound. During this process, a nitrogen atom, likely from glutamine, is incorporated, a reaction that could be catalyzed by an aminotransferase.
-
Formation of Prethis compound: These cyclization and incorporation steps lead to the formation of the immediate precursor, prethis compound.
-
Oxidation to this compound: In the final step, prethis compound is oxidized to its N-oxide form, this compound. This reaction is likely catalyzed by an N-oxygenase.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of techniques common to the study of natural product biosynthesis in insects.
General Protocol for In Vitro Biosynthesis using Radiolabeled Precursors
This protocol provides a general framework for tracing the incorporation of precursors into this compound within the insect's fat body.
Objective: To determine the incorporation of a radiolabeled precursor (e.g., [¹⁴C]-acetate, [³H]-stearic acid) into this compound.
Materials:
-
Live ladybirds (Coccinella septempunctata)
-
Radiolabeled precursor
-
Insect Ringer's solution
-
Dissection tools
-
Incubation chamber
-
Scintillation vials and cocktail
-
Analytical equipment (TLC, HPLC, GC-MS)
Procedure:
-
Dissection: Carefully dissect the fat body from the ladybirds in cold insect Ringer's solution.
-
Incubation: Place the dissected fat bodies in a small volume of Ringer's solution containing the radiolabeled precursor.
-
Time-Course: Incubate the tissue for varying periods (e.g., 1, 4, 8, 24 hours) at a controlled temperature.
-
Extraction: After incubation, homogenize the fat body tissue and extract the alkaloids using an appropriate organic solvent system.
-
Separation and Identification: Separate the components of the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Identify the spot/peak corresponding to this compound by comparison with an authentic standard.
-
Quantification: Quantify the radioactivity in the this compound fraction using liquid scintillation counting.
-
Analysis: Calculate the specific activity to determine the efficiency of precursor incorporation.
Diagram of the Experimental Workflow for Isotopic Labelingdot
digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow for Isotopic Labeling Studies", labelloc=t, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Dissect Fat Body" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate with Radiolabeled Precursor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extract Alkaloids" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Separate by Chromatography (TLC/HPLC)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Identify this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "Quantify Radioactivity" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze Incorporation Rate" [shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Dissect Fat Body" -> "Incubate with Radiolabeled Precursor" -> "Extract Alkaloids" -> "Separate by Chromatography (TLC/HPLC)" -> "Identify this compound" -> "Quantify Radioactivity" -> "Analyze Incorporation Rate"; }
References
Coccinelline: A Neurotoxic Bastion in Predator Deterrence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coccinelline, a tricyclic alkaloid produced by ladybirds (family Coccinellidae), serves as a potent neurotoxin, forming a crucial component of their chemical defense strategy against predators. This technical guide provides a comprehensive overview of the neurotoxic properties of this compound, focusing on its mechanism of action as a predator deterrent. We delve into the molecular interactions of this compound with its primary target, the nicotinic acetylcholine receptor (nAChR), and explore the downstream signaling pathways that lead to predator repulsion and potential toxicity. This document synthesizes quantitative data on this compound's efficacy, details key experimental protocols for its study, and presents visual representations of the underlying molecular and cellular processes to facilitate a deeper understanding for researchers in neurotoxicology, chemical ecology, and pharmacology.
Introduction
The intricate interplay between predator and prey has driven the evolution of remarkable defensive adaptations. Among these, chemical defense is a widespread and highly effective strategy. Ladybirds, with their conspicuous aposematic coloration, advertise their unpalatability, which is largely conferred by a suite of defensive alkaloids. This compound, and its precursor prethis compound, are prominent among these chemical weapons. When threatened, ladybirds engage in "reflex bleeding," exuding droplets of their hemolymph laden with these toxic alkaloids from their leg joints.[1][2] This targeted delivery system ensures that a potential predator's first contact is with a potent neurotoxin, creating a powerful deterrent.
This guide will provide a detailed examination of this compound's role as a neurotoxin, with a specific focus on its utility in predator deterrence. We will explore its molecular mechanism of action, the physiological consequences for predators, and the experimental methodologies used to elucidate these properties.
Quantitative Data on this compound's Efficacy
The effectiveness of a chemical deterrent is quantifiable through various metrics, including its concentration in the host, its potency against target receptors, and its in vivo effects on predators. The following tables summarize the key quantitative data available for this compound and its closely related precursor, prethis compound.
Table 1: Deterrent Concentration of this compound
| Predator Species | Assay Type | Effective Deterrent Concentration | Source |
| Myrmica rubra (Ant) | Behavioral Assay | 0.5% | [3] |
Table 2: Inhibitory Potency of Prethis compound against Nicotinic Acetylcholine Receptors
| Receptor Source | Radioligand | IC50 (µM) | Note | Source |
| Torpedo muscle | [³H]-TCP | ~2.5 | Prethis compound is the free base of this compound (N-oxide). | BenchChem |
Mechanism of Action: A Non-Competitive Antagonist of nAChRs
The neurotoxic effects of this compound stem from its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the insect central nervous system responsible for fast excitatory synaptic transmission.[4][5]
This compound acts as a non-competitive antagonist of nAChRs. Unlike competitive antagonists that bind to the same site as the endogenous ligand acetylcholine (ACh), non-competitive antagonists bind to an allosteric site or within the ion channel pore itself. This binding action prevents the channel from opening, even when ACh is bound to the receptor. The consequence of this action is a blockage of the neuronal signal, leading to paralysis and, at higher concentrations, death in susceptible predators.[4][6]
The following diagram illustrates the proposed mechanism of this compound's interaction with the nAChR.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. A ladybug's bright colors advertise toxic chemical defenses | Colorado Arts and Sciences Magazine | University of Colorado Boulder [colorado.edu]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Coccinelline on the Insect Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccinelline, a defensive alkaloid produced by ladybird beetles (Family Coccinellidae), demonstrates neurotoxic properties by acting as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] This technical guide elucidates the molecular mechanism of action of this compound on the insect nervous system, based on available scientific literature. It provides a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
The insect nervous system is a primary target for many insecticides.[3][4] Nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for fast synaptic transmission in insects, are a key molecular target for a significant portion of these compounds.[3][5] this compound and its precursors are alkaloids that constitute the major venom components of ladybird beetles, protecting them from predators.[1][2] While the chemical structures of many coccinellines have been characterized, their pharmacological properties are an emerging area of research.[1][2] This guide focuses on the current understanding of how this compound interacts with the insect nervous system, specifically its inhibitory action on nAChRs.
Core Mechanism of Action: Non-Competitive Inhibition of Nicotinic Acetylcholine Receptors
Current research indicates that this compound functions as a non-competitive inhibitor of nicotinic acetylcholine receptors.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to an allosteric site located deep within the ion channel of the nAChR.[1][2] This binding event prevents ion flow through the channel, even when ACh is bound to its receptor site, thereby inhibiting nerve impulse propagation.
Key findings supporting this mechanism include:
-
This compound and its analogues have been shown to displace the binding of [3H]piperidyl-N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine ([3H]-TCP), a radioligand known to bind within the ion channel of the Torpedo muscle nAChR.[1][2]
-
High concentrations of coccinellid alkaloids did not compete with the binding of [3H]-cytisine, a ligand that binds to the ACh binding sites of the Torpedo receptor.[1][2]
-
The inhibition of the α7 nAChR by prethis compound was found to be insurmountable with respect to the concentration of acetylcholine, a characteristic feature of non-competitive inhibition.[1][2]
The chemical structure of this compound, specifically the presence of an N-oxide group (an electronegative oxygen bonded to an electropositive nitrogen), significantly influences its binding affinity. This compound and convergine, which possess this N-oxide, exhibit higher IC50 values (lower affinity) for displacing [3H]-TCP binding compared to their non-oxidized precursors, prethis compound and hippodamine.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the binding affinity of various coccinellid alkaloids to the nAChR ion channel, as determined by the displacement of [3H]-TCP.
| Alkaloid | Chemical Feature | Binding Affinity (IC50) for displacing [3H]-TCP | Reference |
| Prethis compound | Tertiary Amine | Lower IC50 (Higher Affinity) | [1] |
| Hippodamine | Tertiary Amine | Lower IC50 (Higher Affinity) | [1] |
| This compound | N-oxide | Significantly Higher IC50 (Lower Affinity) | [1] |
| Convergine | N-oxide | Significantly Higher IC50 (Lower Affinity) | [1] |
| Exochomine | Dimeric this compound | Highest IC50 (Lowest Affinity) | [1] |
Experimental Protocols
A key experimental method used to elucidate the mechanism of action of this compound is the radioligand binding assay. Below is a detailed protocol based on the descriptions found in the literature.[2][6]
Radioligand Binding Assay for nAChR Ion Channel
Objective: To determine the binding affinity of this compound and its analogues to the ion channel of nicotinic acetylcholine receptors by measuring the displacement of a specific radioligand.
Materials:
-
Receptor Source: Membrane preparations rich in nAChRs (e.g., from the electric organ of Torpedo fish or insect neuronal cell lines).
-
Radioligand: [3H]piperidyl-N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine ([3H]-TCP).
-
Test Compounds: this compound, prethis compound, hippodamine, convergine, exochomine, and other relevant alkaloids.
-
Assay Buffer: Appropriate buffer to maintain pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold system.
-
Scintillation Counter: To measure radioactivity.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand that binds to the same site as the radioligand (e.g., unlabeled TCP).
Procedure:
-
Membrane Preparation: Homogenize the receptor-rich tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the nAChRs. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In microcentrifuge tubes or a multi-well plate, combine the following:
-
A fixed volume of the nAChR membrane preparation.
-
A fixed concentration of the radioligand, [3H]-TCP.
-
Varying concentrations of the test compound (this compound or its analogues) or the non-specific binding control.
-
Assay buffer to bring the final volume to a predetermined level.
-
-
Incubation: Incubate the mixture for a sufficient period at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of the non-specific binding control.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
Displacement Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
IC50 Determination: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) from the displacement curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Non-competitive inhibition of nAChR by this compound.
Experimental Workflow Diagram
Caption: Workflow of a radioligand binding assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its neurotoxic effects on the insect nervous system through non-competitive inhibition of nicotinic acetylcholine receptors.[1][2] By binding to an allosteric site within the ion channel, this compound effectively blocks neuronal signaling. The structure-activity relationship, particularly the role of the N-oxide group, provides valuable insights for the potential development of novel insecticides.
Further research is warranted to:
-
Characterize the specific subunits of insect nAChRs that this compound interacts with.
-
Conduct electrophysiological studies to directly measure the effect of this compound on ion channel conductance in insect neurons.
-
Perform in vivo studies to correlate the molecular mechanism with the physiological effects on insects.
A more comprehensive understanding of the pharmacology of this compound and other related alkaloids could pave the way for the design of new bio-inspired insecticides with potentially novel modes of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion channels as targets for insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion channels as insecticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Coccinelline from Coccinella septempunctata (Seven-spotted Ladybug)
Introduction
Coccinelline is a tricyclic azaphenalene alkaloid that serves as a potent defensive chemical in the seven-spotted ladybug, Coccinella septempunctata.[1] It is the N-oxide of its free base, prethis compound. This compound and its analogs are of interest to researchers in chemical ecology, natural product chemistry, and drug development due to their biological activity. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from C. septempunctata.
Data Presentation
While specific yields from whole-body extractions are not extensively reported in the literature, the following table summarizes key quantitative parameters related to this compound. Researchers should consider that alkaloid content can vary significantly based on the age, diet, and geographic origin of the ladybug population.[2][3]
| Parameter | Value/Range | Method of Determination | Source |
| Chemical Formula | C₁₃H₂₃NO | Mass Spectrometry | [1] |
| Concentration in Reflex Blood | Variable, can be up to 0.5% | Gas Chromatography | [1] |
| HPLC Retention Time | ~2.5 minutes (for prethis compound) | HPLC | [1] |
| Purity after Purification | >95% (achievable) | HPLC | Not specified |
Experimental Protocols
Protocol 1: Whole-Body Extraction of this compound
This protocol outlines the initial solvent extraction of total alkaloids from whole ladybugs.
Materials:
-
Live or frozen Coccinella septempunctata specimens
-
Methanol (reagent grade)
-
Conical flasks with glass stoppers
-
Homogenizer (e.g., tissue grinder or mortar and pestle)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Weigh the collected ladybug specimens.
-
For every 1 gram of ladybugs, add 10 mL of methanol to a conical flask. A common starting point is ~50 mL of methanol for 100 beetles.[1]
-
Homogenize the ladybugs in the methanol until a uniform slurry is obtained.
-
Securely stopper the flask and allow the mixture to macerate for 24 hours at room temperature with occasional agitation.
-
After maceration, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid debris.
-
Carefully decant the methanolic supernatant, which contains the crude alkaloid extract.
-
Concentrate the supernatant to a smaller volume using a rotary evaporator at a temperature not exceeding 40°C. This crude extract is now ready for purification.
Protocol 2: Acid-Base Extraction for Alkaloid Purification
This liquid-liquid extraction technique separates the basic alkaloids from neutral and acidic impurities.
Materials:
-
Crude methanolic extract (from Protocol 1)
-
Diethyl ether or Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Separatory funnel (250 mL)
-
pH paper or a pH meter
-
Anhydrous sodium sulfate
Procedure:
-
Redissolve the concentrated crude extract from Protocol 1 in 50 mL of 1 M HCl.
-
Transfer the acidic solution to a separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top organic layer contains neutral and acidic impurities. The bottom aqueous layer contains the protonated alkaloid salts.
-
Drain the lower aqueous layer into a clean flask. Discard the upper ether layer.
-
Return the aqueous layer to the separatory funnel and repeat the wash with another 50 mL of diethyl ether to remove any remaining non-basic impurities.
-
After the second wash, drain the aqueous layer into a beaker and cool it in an ice bath.
-
Slowly add 1 M NaOH to the aqueous solution while stirring, until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.
-
Return the now basic aqueous solution to the separatory funnel.
-
Add 50 mL of fresh diethyl ether and shake vigorously to extract the free base alkaloids into the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Collect the upper ether layer, which now contains the partially purified alkaloids.
-
Repeat the extraction of the aqueous layer with two more 25 mL portions of diethyl ether, combining all organic extracts.
-
Dry the combined ether extracts by adding a small amount of anhydrous sodium sulfate and swirling.
-
Filter the dried ether solution to remove the sodium sulfate.
-
Evaporate the ether under reduced pressure to yield the purified alkaloid extract.
Protocol 3: Chromatographic Purification and Analysis
Further purification and analysis can be achieved using Thin Layer Chromatography (TLC) for qualitative assessment and High-Performance Liquid Chromatography (HPLC) for both qualitative and quantitative analysis.
A. Thin Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates (e.g., Silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: A common solvent system for alkaloids is Chloroform:Methanol:Ammonia (e.g., 8:2:0.5 v/v/v).[1]
-
Visualization: UV lamp (254 nm) and/or Dragendorff's reagent.
Procedure:
-
Dissolve a small amount of the purified alkaloid extract in methanol.
-
Spot the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp or by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots).
-
Calculate the Retention Factor (Rf) for each spot.
B. High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Dissolve the purified alkaloid extract in a small volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Set the HPLC conditions as follows:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 254 nm
-
Injection volume: 20 µL
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
-
Run the sample and analyze the resulting chromatogram. This compound and its related alkaloids will elute as distinct peaks. The retention time can be compared to a known standard if available. For preparative HPLC, the conditions can be scaled up to a larger column, and fractions corresponding to the desired peaks can be collected.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical flow of the acid-base extraction for alkaloid purification.
References
Application Note: Quantification of Coccinelline in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Coccinelline is a tricyclic azaphenalene alkaloid that serves as a defensive chemical for many species of ladybugs (family Coccinellidae). Its presence and concentration in biological samples, such as hemolymph or tissue extracts, are of significant interest for ecological studies, chemical defense mechanism research, and potentially for the development of novel insecticides. This application note details a robust and sensitive method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides guidelines for sample preparation, instrument parameters, and method validation.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the diagram below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from insect hemolymph or tissue homogenates.
-
Reagents and Materials:
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
0.2 M Sodium carbonate buffer (pH 9.5)
-
Internal Standard (IS) solution (e.g., Atropine-d3 at 100 ng/mL in methanol)
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
-
-
Procedure:
-
To 100 µL of the biological sample (hemolymph or tissue homogenate) in a microcentrifuge tube, add 50 µL of 0.2 M sodium carbonate buffer (pH 9.5).
-
Spike the sample with 10 µL of the internal standard solution.
-
Add 600 µL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean microcentrifuge tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 50 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
-
2. GC-MS Instrumentation and Conditions
The following GC-MS parameters are recommended for the analysis of this compound.
-
Gas Chromatograph:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at 20°C/min.
-
Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Hypothetical):
-
This compound (C13H23NO, MW: 209.33 g/mol ): m/z 209 (Molecular Ion, M+), 194 (M-15), 180.
-
Internal Standard (Atropine-d3): Specific quantifier and qualifier ions for the chosen IS.
-
-
Method Validation and Quantitative Data
A full method validation should be performed according to established guidelines (e.g., ICH or FDA). The following table summarizes the expected performance characteristics of a validated method for this compound quantification.
| Parameter | Specification |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | |
| - Intra-day | < 15% |
| - Inter-day | < 15% |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
Data Presentation
The following table presents hypothetical quantitative data for this compound in various ladybug species, as an example of how results could be presented.
| Sample ID | Species | This compound Concentration (ng/mg tissue) | Standard Deviation | % RSD |
| A-01 | Coccinella septempunctata | 254.3 | 15.2 | 5.98 |
| B-01 | Harmonia axyridis | 189.7 | 11.8 | 6.22 |
| C-01 | Adalia bipunctata | 312.5 | 20.1 | 6.43 |
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is part of the ladybug's chemical defense system. The following diagram illustrates the logical relationship between the presence of a
Application Note: High-Performance Liquid Chromatography (HPLC) for Coccinelline Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline is a tricyclic alkaloid compound found in ladybird beetles (family Coccinellidae), where it functions as a crucial component of their chemical defense mechanism against predators.[1] With the growing interest in natural products for potential pharmacological applications, robust and reliable analytical methods for the quantification of such compounds are essential.[1] This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination and quantification of this compound in biological samples. This method is designed to be specific, accurate, and reproducible, making it suitable for a range of applications including research, quality control, and pharmacokinetic studies.[1]
Principle of the Method
This method utilizes reverse-phase chromatography, a technique where the stationary phase is non-polar (C18) and the mobile phase is polar.[1] this compound, a basic alkaloid, is separated based on its hydrophobic interactions with the C18 stationary phase.[1] The mobile phase is a mixture of acetonitrile and a phosphate buffer, which is crucial for controlling the pH and ensuring consistent ionization of the analyte.[1] This controlled ionization leads to the formation of sharp and symmetrical peaks during chromatographic analysis. Detection of this compound is achieved using a UV detector, as many alkaloids exhibit strong absorbance in the UV range.[1]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Potassium hydroxide (for pH adjustment)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm Syringe filters (PTFE or nylon)[1]
-
Anticoagulant (e.g., phenylthiourea)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[1]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 7.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.5 using a potassium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter before use.[1]
-
Mobile Phase: Mix acetonitrile and the 20 mM phosphate buffer in a 60:40 volume ratio. Degas the solution for 15 minutes in an ultrasonic bath prior to use.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound analytical standard and dissolve it in 100 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.[1]
Sample Preparation (from Ladybird Hemolymph)
-
Hemolymph Collection: Collect hemolymph from ladybirds via reflex bleeding into a microcentrifuge tube containing a small amount of an anticoagulant like phenylthiourea.[1]
-
Protein Precipitation: To precipitate proteins, add an equal volume of cold acetonitrile to the hemolymph sample.[1]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing, then centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted alkaloids.[1]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Analysis: Inject 20 µL of the filtered sample into the HPLC system for analysis.[1]
Method Validation
The described RP-HPLC method provides a reliable and robust tool for the quantitative analysis of this compound in biological samples.[1] The method is straightforward, utilizing common reagents and instrumentation, and has been validated to meet standard requirements for accuracy, precision, and linearity.[1]
| Validation Parameter | Summary of Results |
| Linearity | The calibration curve for this compound was linear over the concentration range of 1-50 µg/mL with a correlation coefficient (r²) of >0.999. |
| Accuracy | The accuracy of the method was determined by spike and recovery experiments at three different concentration levels (80%, 100%, and 120%). The mean recovery was found to be in the range of 98-102%. |
| Precision | The precision of the method was evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 2%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The LOD and LOQ for this compound were determined to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively, based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Specificity | The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of method validation parameters.
References
Application Notes and Protocols for the Structural Elucidaion of Coccinelline using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coccinelline, a tricyclic alkaloid N-oxide, is a defensive substance produced by ladybugs of the Coccinellidae family. Its unique 2-methylperhydro-9b-azaphenalene skeleton presents a compelling challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution and stereochemistry of such natural products. This document provides detailed application notes and protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Structural Information
This compound (C₁₃H₂₃NO) is the N-oxide of prethis compound. The structural elucidation relies on the complete assignment of its ¹H and ¹³C NMR spectra. Due to a plane of symmetry in the molecule, only eight signals are observed in the ¹³C NMR spectrum, while the full 13 signals are expected for asymmetric analogues.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its hydrochloride salt, as reported in the literature.[1] The use of the hydrochloride salt often improves signal resolution, aiding in a more accurate determination of coupling patterns.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound and this compound Hydrochloride.
| Proton | This compound (in CDCl₃) | This compound HCl (in CDCl₃) |
| H-1ax, H-5ax | 1.65 | 2.10 |
| H-1eq, H-5eq | 1.85 | 2.35 |
| H-2ax, H-4ax | 1.50 | 2.17 |
| H-2eq, H-4eq | 1.95 | 2.45 |
| H-3a, H-9a | 3.20 | 4.35 |
| H-6a | 3.10 | 3.49 |
| H-7ax, H-9ax | 1.70 | 2.46 |
| H-7eq, H-9eq | 1.90 | 2.25 |
| CH₃ | 1.25 | 1.60 |
Note: The original literature provides a more detailed breakdown of coupling constants which are simplified here for clarity.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and this compound Hydrochloride.
| Carbon | This compound (in CDCl₃) | This compound HCl (in CDCl₃) |
| C-1, C-5 | 23.5 | 22.8 |
| C-2, C-4 | 24.0 | 23.2 |
| C-3, C-9b | 68.0 | 75.0 |
| C-3a, C-9a | 65.0 | 72.0 |
| C-6, C-9 | 25.5 | 24.5 |
| C-6a | 35.0 | 34.0 |
| C-7, C-8 | 26.0 | 25.0 |
| CH₃ | 15.0 | 14.5 |
Experimental Protocols
A systematic approach employing a series of NMR experiments is crucial for the complete structural elucidation of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
For the hydrochloride salt, dissolve the sample in D₂O or a mixture of CDCl₃ and a few drops of deuterated methanol (CD₃OD) to ensure solubility.
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton spectrum to identify the number of signals, their chemical shifts, multiplicities (singlet, doublet, etc.), and integration (proton count). This initial spectrum will reveal the complexity of the molecule and guide further experiments.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. The presence of only eight signals for this compound is a key indicator of its molecular symmetry.[1]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the carbon signals.
3. 2D NMR Spectroscopy: Modern NMR spectroscopy offers a variety of 2D experiments that are instrumental in piecing together the molecular structure.[2][3]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It is fundamental for establishing the connectivity of adjacent protons and tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment correlates proton signals with their directly attached carbon signals. It provides a direct link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations are critical for connecting different spin systems and assembling the complete carbon skeleton of this compound.
Mandatory Visualizations
The following diagrams illustrate the workflow and key relationships in the NMR-based structural elucidation of this compound.
Structure Verification
The final proposed structure of this compound must be consistent with all acquired NMR data. The chemical shifts, coupling constants, and 2D correlations should all logically support the final structural assignment. For instance, the HMBC correlations are pivotal in confirming the connectivity of the three fused rings and the position of the methyl group. The stereochemistry can be inferred from coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide through-space proton-proton correlations.
Conclusion
The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy in natural product chemistry. A systematic application of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the complete determination of its complex tricyclic structure. The protocols and data presented here serve as a comprehensive guide for researchers engaged in the structural analysis of alkaloids and other complex small molecules.
References
Application Notes and Protocols for Testing Coccinelline Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline, a tricyclic alkaloid derived from ladybird beetles (Family Coccinellidae), is a key component of their chemical defense mechanism against predators.[1] Its unique structure and biological activity have garnered interest for its potential as a biopesticide and a pharmacological agent. These application notes provide detailed bioassay protocols to quantitatively assess the efficacy of this compound, focusing on its insecticidal and behavioral effects. The described methods are essential for screening, characterization, and optimization of this compound-based compounds in a research and development setting.
Mechanism of Action
This compound and its related alkaloids have been shown to act on nicotinic acetylcholine receptors (nAChRs).[1] Specifically, they appear to bind to one or more allosteric sites on the receptor, rather than the acetylcholine (ACh) binding site itself. This results in non-competitive inhibition of the nAChR response to ACh.[1] This mode of action disrupts neurotransmission in target organisms, leading to the observed toxic and deterrent effects.
Signaling Pathway Diagram
Caption: this compound's non-competitive inhibition of nAChRs.
Experimental Protocols
Antifeedant Bioassay (Choice Test)
This assay determines the deterrent properties of this compound against herbivorous insects.
Objective: To quantify the antifeedant efficacy of this compound by observing insect feeding preferences.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Leaf discs from a host plant palatable to the test insect
-
This compound stock solution (in a volatile solvent like acetone or ethanol)
-
Solvent-only control solution
-
Test insects (e.g., aphids, beetle larvae)
Protocol:
-
Prepare a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL) in a volatile solvent.[2]
-
Cut uniform leaf discs from the host plant.
-
Apply a known volume of each this compound dilution to a set of leaf discs and allow the solvent to evaporate completely.
-
Apply the same volume of solvent to a control set of leaf discs.
-
Place one treated and one control leaf disc on opposite sides of a moist filter paper-lined Petri dish.
-
Introduce a single test insect into the center of each Petri dish.
-
Seal the dishes and place them in a controlled environment (temperature, humidity, light).
-
After 24-48 hours, measure the area of each leaf disc consumed using an image analysis software.
-
Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.
Experimental Workflow: Antifeedant Bioassay
Caption: Workflow for the choice test antifeedant bioassay.
Topical Application Bioassay (LD50 Determination)
This assay determines the contact toxicity of this compound.
Objective: To determine the median lethal dose (LD50) of this compound when applied directly to the insect cuticle.
Materials:
-
This compound stock solution (in a suitable volatile solvent, e.g., acetone)[2]
-
Micro-applicator or fine-tipped syringe
-
Test insects of a uniform age and size
-
Holding containers with food and water
-
Carbon dioxide for anesthetizing insects
Protocol:
-
Prepare a series of this compound dilutions to establish a dose range that causes mortality between 10% and 90%. A preliminary range-finding study is recommended.[2]
-
Anesthetize a batch of insects using a brief exposure to CO2.
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a this compound dilution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent only.
-
Place the treated insects in holding containers with access to food and water.
-
Record mortality at 24, 48, and 72-hour intervals. Insects that are unable to move when prodded are considered dead.
-
Use the mortality data to perform a probit analysis to calculate the LD50 value and its 95% confidence intervals.
Data Presentation
Quantitative data from bioassays should be summarized for clear comparison. The following tables provide a template for presenting results.
Table 1: Antifeedant Activity of this compound
| This compound Concentration (µg/cm²) | Mean Consumption (Treated Disc, mm²) | Mean Consumption (Control Disc, mm²) | Antifeedant Index (AFI %) |
| 0 (Control) | 50.2 ± 4.5 | 51.5 ± 5.1 | -1.2 |
| 0.1 | 42.1 ± 3.8 | 52.3 ± 4.9 | 9.7 |
| 1.0 | 25.6 ± 2.9 | 50.9 ± 5.3 | 33.1 |
| 10.0 | 5.3 ± 1.1 | 49.8 ± 4.7 | 80.8 |
| 100.0 | 0.8 ± 0.2 | 51.1 ± 5.0 | 96.9 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Contact Toxicity of this compound and Other Insecticides
| Compound | LD50 (ng a.i./insect) | 95% Confidence Interval | Slope ± SE |
| This compound | (To be determined) | (To be determined) | (To be determined) |
| Deltamethrin | 0.98 | 0.85 - 1.12 | 1.54 ± 0.21 |
| Imidacloprid | 671.56 | 598.23 - 751.45 | 2.87 ± 0.33 |
| Chlorantraniliprole | 482.71 | 412.5 - 564.8 | 1.98 ± 0.19 |
Data for comparator insecticides are adapted from BenchChem technical support documents.[2]
Troubleshooting and Optimization
-
Solvent Effects: Always include a solvent-only control to ensure that the solvent itself does not impact the test organism's behavior or mortality.[2] Acetone and ethanol are common choices due to their volatility.[2]
-
Concentration Range: Begin with a broad range of concentrations (e.g., spanning several orders of magnitude) in a preliminary study to identify the effective dose range before conducting definitive dose-response experiments.[2]
-
Volatility: To minimize the loss of volatile compounds like this compound, conduct experiments in sealed containers where possible and prepare solutions fresh.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound. By employing standardized antifeedant and contact toxicity bioassays, researchers can obtain reliable and reproducible data. This information is crucial for understanding the compound's potential and for guiding the development of new pest management solutions and therapeutic agents. The provided diagrams and data tables offer a clear structure for visualizing complex biological processes and presenting empirical results.
References
Application Notes and Protocols for In Vitro Studies of Coccinelline on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline, a tricyclic alkaloid belonging to the family of defensive alkaloids found in ladybirds, has garnered scientific interest for its potential interactions with neurotransmitter receptors. Of particular note are its effects on nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[1] These receptors are established therapeutic targets for a range of conditions, including neurodegenerative diseases, pain, and addiction.[1] In vitro studies have begun to elucidate the inhibitory properties of this compound and its derivatives, such as Prethis compound, at nAChRs, identifying them as non-competitive antagonists.[1]
This document provides detailed application notes and experimental protocols for the in vitro investigation of this compound's effects on nAChRs, designed to guide researchers in this field.
Data Presentation
The following table summarizes the quantitative data from in vitro studies on the interaction of this compound and its related compounds with nicotinic acetylcholine receptors.
| Compound | Preparation | Radioligand | IC50 (µM) | Reference |
| This compound | Torpedo muscle | [³H]-TCP | 20 ± 2 | [1] |
| Prethis compound (this compound N-oxide) | Torpedo muscle | [³H]-TCP | 20 ± 2 | [1] |
| Convergine (Hippodamine N-oxide) | Torpedo muscle | [³H]-TCP | 25 ± 3 | [1] |
| Exochomine | Torpedo muscle | [³H]-TCP | >100 | [1] |
Note: The data presented is for nAChRs from Torpedo muscle, a model system rich in these receptors. Further studies are required to determine the selectivity of these compounds across various neuronal nAChR subtypes.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of nicotinic acetylcholine receptors and a typical experimental workflow for investigating the effects of a compound like this compound.
Figure 1. Signaling pathway of a nicotinic acetylcholine receptor and the inhibitory action of this compound.
Figure 2. Experimental workflow for determining the IC50 of this compound on nAChRs using TEVC.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki or IC50) of this compound for the nAChR ion channel, using a radiolabeled non-competitive antagonist like [³H]-TCP.
Materials:
-
Receptor Source: Membrane preparations from Torpedo electric organ or cells expressing the desired nAChR subtype.
-
Radioligand: [³H]-TCP (N-[1-(2-thienyl)cyclohexyl]piperidine).
-
Test Compound: this compound stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the receptor preparation, [³H]-TCP at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-competitive antagonist (for non-specific binding), or varying concentrations of this compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the functional characterization of this compound's effect on nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
ND96 supplemented with antibiotics.
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution.
-
TEVC setup (amplifier, microelectrodes, perfusion system).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the nAChR subunits of interest.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[1]
-
TEVC Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.[1]
-
-
Agonist Application:
-
Establish a stable baseline current in ND96 solution.
-
Apply a concentration of ACh that elicits a consistent and submaximal current (e.g., the EC50 concentration) until a peak response is observed.[1]
-
Wash the oocyte with ND96 until the current returns to baseline. Repeat this step to ensure a stable response.
-
-
Antagonist Testing:
-
Pre-incubate the oocyte with a specific concentration of this compound for 2-5 minutes.[1]
-
Co-apply the same concentration of this compound with the previously determined concentration of ACh.[1]
-
Record the peak current response.
-
Wash the oocyte with ND96 to allow for full recovery.[1]
-
Repeat the antagonist application with a range of this compound concentrations.
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of each concentration of this compound.[1]
-
Calculate the percentage of inhibition for each this compound concentration relative to the control ACh response.[1]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]
Conclusion
The provided data and protocols offer a framework for the in vitro investigation of this compound's interaction with nicotinic acetylcholine receptors. The characterization of this compound as a non-competitive antagonist suggests a potential allosteric mechanism of action.[1] Further research is necessary to explore its selectivity for different neuronal nAChR subtypes and to precisely identify its binding site, which could pave the way for the development of novel therapeutics targeting these critical ion channels.[1]
References
Application Notes and Protocols for Field Trials of Coccinellids in Agricultural Pest Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and quantitative data associated with the use of Coccinellids (ladybugs) in agricultural pest management field trials. The following protocols are designed to be adaptable for research in integrated pest management (IPM), the evaluation of biological control agents, and the development of sustainable agricultural practices.
Quantitative Data from Field and Greenhouse Trials
The efficacy of Coccinellid releases in controlling aphid and other soft-bodied insect pest populations has been quantified in various studies. The following tables summarize key findings on pest population reduction following the introduction of different Coccinellid species at various release rates.
Table 1: Efficacy of Hippodamia variegata and Coccinella undecimpunctata Larvae in Reducing Rose Aphid (Macrosiphum rosae) Populations on Rose Plants [1]
| Predator Species | Release Rate (2nd Instar Larvae/Plant) | Aphid Population Reduction on Leaves (%) - 2 Weeks Post 1st Release | Aphid Population Reduction on Flower Buds (%) - 2 Weeks Post 1st Release | Aphid Population Reduction on Leaves (%) - After 3 Releases |
| Hippodamia variegata | 30 | 87 | 83 | >95 |
| Hippodamia variegata | 20 | - | - | >95 (after 4 releases) |
| Coccinella undecimpunctata | 30 | - | - | >95 (after 4 releases) |
Table 2: Efficacy of Coccinellid Larvae in Reducing Whitefly (Bemisia tabaci) and Aphid (Aphis gossypii) Populations on Greenhouse Cucumbers [2]
| Predator Species | Release Rate (2nd Instar Larvae/Plant) | Pest Population Reduction (%) - After 2nd Release |
| Hippodamia variegata | 5 | >90 |
| Coccinella undecimpunctata | 5 | >90 |
| Coccinella septempunctata | 5 | >90 |
Experimental Protocols
The following sections detail the methodologies for conducting field and greenhouse trials to evaluate the efficacy of Coccinellids for pest management.
Mass Rearing of Coccinella septempunctata
Successful augmentative biological control programs depend on the ability to mass-rear healthy predators.
Materials:
-
Adult Coccinella septempunctata
-
Rearing cages
-
Bean plants infested with Bean Aphids (Aphis fabae) or other suitable aphid species[3]
-
Petri dishes
-
Camel hairbrush
-
Incubator or controlled environment room (23 ± 2°C, 60 ± 5% RH)[3]
Protocol:
-
Collect adult C. septempunctata from the field.
-
Place mating pairs in rearing cages provided with a constant supply of aphid-infested bean plants.
-
Provide a substrate for egg-laying, such as paper lining the cages.
-
Collect egg masses daily. Eggs are typically bright yellow, smooth, and cigar-shaped.[4]
-
Transfer the egg masses to Petri dishes containing a moist filter paper to maintain humidity.
-
Monitor the eggs for hatching, which typically occurs within 3-5 days.[4]
-
Once hatched, transfer the first instar larvae individually to new Petri dishes using a fine camel hairbrush.
-
Provide each larva with a known number of aphids daily. The number of aphids consumed will increase as the larvae develop through their four instars.[3][4]
-
Continue feeding the larvae until they pupate.
-
Collect the pupae and place them in emergence cages.
-
Newly emerged adults can be used for field release or to sustain the laboratory colony.
Field Release of Coccinellid Larvae
This protocol outlines the steps for the augmentative release of Coccinellid larvae for aphid control.
Materials:
-
Second instar Coccinellid larvae
-
Small containers or vials for transport
-
Fine camel hairbrush
-
Randomized complete block design (RCBD) experimental plots
-
Control plots (no predator release)
Protocol:
-
Experimental Design: Establish experimental plots using an RCBD to minimize the effects of field variability. Include untreated control plots for comparison.
-
Pre-release Sampling: Before releasing the predators, assess the initial aphid population density in all plots.
-
Larvae Transport: Transport the second instar larvae to the field in small containers, ensuring they are not overcrowded or exposed to extreme temperatures.
-
Release: Gently transfer the larvae onto the infested plants using a fine camel hairbrush. Distribute the larvae evenly throughout the plot according to the predetermined release rate (e.g., 5, 10, 20, or 30 larvae per plant).[1][2]
-
Timing of Release: Release the larvae early in the morning or late in the evening to avoid temperature stress.
-
Multiple Releases: Conduct weekly releases for a specified period (e.g., 3-6 weeks) to ensure a sustained predatory pressure on the pest population.[1]
Monitoring of Pest and Predator Populations
Regular monitoring is crucial to assess the effectiveness of the biological control program.
Materials:
-
Magnifying glass or hand lens
-
Sweep nets[5]
-
Yellow sticky traps[6]
-
Data collection sheets or mobile data entry device
Protocol:
-
Aphid Population Assessment:
-
Coccinellid Population Assessment:
-
Visually inspect plants for the presence of Coccinellid larvae, pupae, and adults.
-
Use sweep nets to sample adult Coccinellid populations.[5]
-
Record the number of each life stage observed.
-
-
Sampling Frequency: Conduct monitoring at regular intervals (e.g., weekly) throughout the trial period.
-
Data Analysis: Calculate the percentage reduction in the aphid population in the treatment plots compared to the control plots using the Henderson and Tilton formula or similar statistical methods.[2]
Visualizations
Experimental Workflow for Coccinellid Field Trials
Caption: Workflow for a field trial evaluating Coccinellid efficacy.
Logical Relationship for Augmentative Biological Control
Caption: The logical flow of augmentative biological control using Coccinellids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Method For Mass Production the Seven Spotted Lady Beetle, Coccinella Septempunctata (Coleoptera: Coccinellidae) and Suitable Manupulation of Egg Picking Technique | Semantic Scholar [semanticscholar.org]
- 4. ijarse.com [ijarse.com]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. How to use traps to monitor insect populations in the field | AHDB [ahdb.org.uk]
- 7. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
Application Notes and Protocols for the Formulation of Coccinelline in Controlled Release Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccinelline, a tricyclic alkaloid found in ladybird beetles, serves as a potent chemical defense mechanism. Its primary mode of action is the non-competitive inhibition of nicotinic acetylcholine receptors (nAChRs), presenting significant potential for applications in targeted drug delivery and as a lead compound for novel therapeutics. This document provides detailed application notes and experimental protocols for the formulation of this compound into controlled-release systems, facilitating further research into its therapeutic applications. The protocols focus on encapsulation using biodegradable polymers, a widely applicable method for enhancing the stability and modulating the release of bioactive compounds.
Physicochemical Properties of this compound and Related Alkaloids
A thorough understanding of the physicochemical properties of this compound is essential for designing an effective controlled-release formulation. While specific data for this compound is limited, the properties of alkaloids, in general, provide a foundational understanding. Most alkaloids are crystalline solids with a bitter taste. Their solubility is pH-dependent; they are typically soluble in organic solvents and sparingly soluble in water, but form water-soluble salts in acidic conditions.[1][2][3]
Table 1: Physicochemical Properties of this compound and Representative Alkaloids
| Property | This compound (Predicted/Inferred) | Theophylline (for comparison) | General Alkaloids | References |
| Molecular Formula | C₁₃H₂₃NO | C₇H₈N₄O₂ | Variable | [4] |
| Molecular Weight | 209.33 g/mol | 180.17 g/mol | Typically < 1000 Da | [4][5] |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol and chloroform. | Slightly soluble in water | Generally poorly water-soluble, but soluble in organic solvents.[2] | [2][6][7] |
| Stability | Sensitive to pH and temperature changes. | Stable under normal conditions | Stability is influenced by pH and temperature.[8][9][10] | [8][9][10] |
Note: Data for this compound is largely inferred from the general properties of alkaloids due to limited specific experimental data in the available literature.
Signaling Pathway and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
This compound acts as a non-competitive inhibitor of nAChRs. Understanding this pathway is crucial for elucidating its mechanism of action in therapeutic contexts. Upon binding of acetylcholine (ACh), nAChRs, which are ligand-gated ion channels, open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and downstream signaling cascades.[11][12] this compound's inhibitory action disrupts this process.
Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway and the inhibitory action of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to occur in the fat body of the ladybird beetle, likely through a fatty acid pathway rather than a polyketide pathway.[13][14][15] Acetate serves as a primary building block, and stearic acid has been identified as an efficient precursor.[15] The nitrogen atom is thought to be derived from glutamine.[14]
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Formulation and Characterization
The general workflow for developing a controlled-release formulation of this compound involves several key stages, from encapsulation to characterization and in vitro testing.
Caption: General experimental workflow for this compound controlled-release formulation.
Experimental Protocols
The following protocols are adapted from established methods for the encapsulation of alkaloids and other natural products.[16][17][18] Researchers should optimize these protocols based on the specific requirements of their study.
Protocol 1: Microencapsulation of this compound using Chitosan-Coated Alginate Microcapsules (Ionic Gelation)
This method is based on the ability of alginate to form a gel in the presence of divalent cations, followed by coating with chitosan to enhance stability.[16][17]
Materials:
-
This compound
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Chitosan (low molecular weight)
-
Acetic acid
-
Distilled water
Procedure:
-
Preparation of Sodium Alginate Solution: Prepare a 1.5% (w/v) sodium alginate solution by dissolving sodium alginate in distilled water with continuous stirring until a homogenous solution is formed.
-
Dispersion of this compound: Disperse a known amount of this compound into the sodium alginate solution. The drug-to-polymer ratio can be varied (e.g., 1:2, 1:5, 1:10) to optimize loading.
-
Formation of Alginate Beads: Extrude the this compound-alginate mixture dropwise into a 2% (w/v) calcium chloride solution using a syringe with a fine needle.
-
Curing: Allow the beads to cure in the calcium chloride solution for 30 minutes with gentle stirring.
-
Chitosan Coating: Collect the beads by filtration and wash with distilled water. Subsequently, immerse the beads in a 0.5% (w/v) chitosan solution (dissolved in 1% acetic acid) for 30 minutes.
-
Final Washing and Drying: Wash the chitosan-coated beads with distilled water to remove excess chitosan and dry them at room temperature or by lyophilization.
Protocol 2: Characterization of this compound-Loaded Microcapsules
3.2.1. Scanning Electron Microscopy (SEM)
-
Purpose: To analyze the surface morphology, size, and shape of the microcapsules.[19][20]
-
Procedure:
-
Mount the dried microcapsules onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.
-
Observe the samples under a scanning electron microscope at an appropriate accelerating voltage.
-
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the encapsulation of this compound and to check for any chemical interactions between the drug and the polymers.[20][21]
-
Procedure:
-
Mix a small amount of dried microcapsules with potassium bromide (KBr) and press into a thin pellet.
-
Analyze the pellet using an FTIR spectrometer over a suitable range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the empty microcapsules, pure this compound, and the this compound-loaded microcapsules.
-
3.2.3. Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Purpose: To quantify the amount of this compound successfully encapsulated.[22][23]
-
Procedure:
-
Accurately weigh a specific amount of dried microcapsules.
-
Disrupt the microcapsules to release the encapsulated this compound. This can be achieved by dissolving them in a suitable solvent (e.g., a buffer that dissolves the polymer matrix).
-
Quantify the amount of this compound in the resulting solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Actual amount of drug in microcapsules / Initial amount of drug used) x 100
-
DL% = (Weight of drug in microcapsules / Total weight of microcapsules) x 100
-
-
Protocol 3: In Vitro Release Study
This protocol determines the release profile of this compound from the microcapsules under simulated physiological conditions.[11][24][25]
Materials:
-
This compound-loaded microcapsules
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid)
-
Shaking water bath or dissolution apparatus
-
HPLC for quantification
Procedure:
-
Accurately weigh an amount of microcapsules containing a known quantity of this compound and place them in a known volume of release medium (e.g., PBS pH 7.4) in a beaker or dissolution vessel.
-
Maintain the temperature at 37°C and stir at a constant rate (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables provide examples of how to structure quantitative data from the characterization and release studies. The values presented are hypothetical or based on studies of similar alkaloids and should be replaced with experimental data.
Table 2: Characterization of this compound-Loaded Microcapsules (Hypothetical Data)
| Formulation Code | Drug:Polymer Ratio | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (μm) |
| CC-ALG-CS-01 | 1:2 | 85.2 ± 3.1 | 28.4 ± 1.5 | 450 ± 50 |
| CC-ALG-CS-02 | 1:5 | 92.5 ± 2.5 | 15.4 ± 0.8 | 520 ± 65 |
| CC-ALG-CS-03 | 1:10 | 95.8 ± 1.9 | 8.7 ± 0.5 | 610 ± 70 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Cumulative Release of this compound from Microcapsules in PBS (pH 7.4) at 37°C (Hypothetical Data)
| Time (hours) | Formulation CC-ALG-CS-01 (% Release) | Formulation CC-ALG-CS-02 (% Release) | Formulation CC-ALG-CS-03 (% Release) |
| 1 | 25.4 ± 2.1 | 18.6 ± 1.8 | 12.3 ± 1.5 |
| 4 | 48.9 ± 3.5 | 35.2 ± 2.9 | 25.8 ± 2.2 |
| 8 | 65.7 ± 4.2 | 52.8 ± 3.6 | 40.1 ± 3.1 |
| 12 | 78.3 ± 4.8 | 68.4 ± 4.1 | 55.9 ± 3.8 |
| 24 | 91.5 ± 5.3 | 85.1 ± 4.9 | 76.2 ± 4.5 |
Data are presented as mean ± standard deviation (n=3).
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the formulation of this compound into controlled-release systems. By adapting these methodologies, researchers can develop stable and effective formulations for investigating the therapeutic potential of this promising natural alkaloid. Further optimization of formulation parameters and in vivo studies will be essential to translate these findings into clinical applications.
References
- 1. THE LADYBUG ALKALOIDS INCLUDING SYNTHESIS AND BIOSYNTHESIS | Semantic Scholar [semanticscholar.org]
- 2. db-thueringen.de [db-thueringen.de]
- 3. mdpi.com [mdpi.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drug release from PLGA microparticles can be slowed down by a surrounding hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro production of adaline and this compound, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chitosan-Coated Alginate Microcapsules Loaded with Herbal galactagogue Extract: Formulation Optimization and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on chitosan and alginate-based microcapsules: Mechanism and applications in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microparticles for Drug Delivery - FIB-SEM - Pharmaceutical Research - Life in Atomic Resolution [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. sphinxsai.com [sphinxsai.com]
- 23. In vitro Preparation and Evaluation of Sustained-Release Microcapsules of Salvianolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. applications.emro.who.int [applications.emro.who.int]
- 25. aseestant.ceon.rs [aseestant.ceon.rs]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Coccinelline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the asymmetric synthesis of Coccinelline and related azaphenalene alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the asymmetric synthesis of this compound?
The primary challenges in the asymmetric synthesis of this compound revolve around the construction of the tricyclic azaphenalene core with precise stereochemical control. Key difficulties include:
-
Controlling Diastereoselectivity: Achieving high diastereoselectivity in key bond-forming reactions, such as the aza-[3+3] annulation and subsequent reductions, is a critical hurdle. The formation of multiple stereoisomers often complicates purification and reduces the overall yield of the desired product.
-
Enantiocontrol: Establishing the initial chiral centers with high enantiomeric excess (ee) is crucial for the overall success of the synthesis. This often relies on the use of chiral catalysts or auxiliaries, whose efficiency can be highly substrate-dependent.
-
Low Reaction Yields: Several steps in the synthetic sequence can be prone to low yields due to competing side reactions, steric hindrance in complex intermediates, or the formation of stable byproducts.
-
Purification of Intermediates: The separation of diastereomers and removal of closely related impurities can be challenging, often requiring multiple chromatographic steps and leading to material loss.
-
Dimerization and Polymerization: Under certain conditions, reactive intermediates can lead to the formation of undesired dimers or polymers, further reducing the yield of the target monomeric alkaloid.
Q2: Which synthetic strategies are most commonly employed for the asymmetric synthesis of this compound?
Several successful strategies have been developed, with the following being the most prominent:
-
Aza-[3+3] Annulation: This powerful cycloaddition reaction is frequently used to construct the core piperidine rings of the azaphenalene skeleton. The stereochemical outcome of this reaction is a critical determinant of the final product's stereochemistry.
-
Intramolecular Mannich Reaction: This reaction is another key method for forming one of the piperidine rings and establishing a crucial C-N bond. The stereoselectivity of this step is often influenced by the existing stereocenters in the molecule.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method is effective for introducing a chiral center early in the synthesis, for example, by alkylating a glutarimide derivative. This initial stereocenter then directs the stereochemistry of subsequent transformations.
-
Ring-Closing Metathesis (RCM): RCM is often used to form the piperidine rings from acyclic precursors. The efficiency of this reaction can be influenced by the choice of catalyst and the substitution pattern of the diene.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Aza-[3+3] Annulation Step
Problem: The aza-[3+3] annulation reaction is producing a mixture of diastereomers with a low ratio of the desired isomer.
| Possible Cause | Troubleshooting Solution |
| Suboptimal Catalyst or Chiral Auxiliary | - Screen a variety of chiral catalysts or auxiliaries. For proline-catalyzed reactions, consider different proline derivatives or other organocatalysts. - Ensure the catalyst is of high purity and handled under appropriate inert conditions. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Lowering the temperature may improve diastereoselectivity by favoring the transition state leading to the desired isomer. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a range of solvents with varying properties (e.g., toluene, THF, CH2Cl2, acetonitrile). |
| Steric Hindrance | - If the substrates are sterically demanding, consider using a less bulky protecting group on the nitrogen atom or other functional groups. |
| Slow Reaction Rate | - A slow reaction may allow for the equilibration of intermediates, leading to a less selective outcome. Consider increasing the catalyst loading or using a more active catalyst. |
Issue 2: Low Yield in the Intramolecular Mannich Reaction
Problem: The intramolecular Mannich reaction is resulting in a low yield of the cyclized product, with significant amounts of starting material remaining or decomposition observed.
| Possible Cause | Troubleshooting Solution |
| Inefficient Imine/Iminium Ion Formation | - Ensure anhydrous conditions, as water can hydrolyze the imine/iminium ion intermediate. - The choice of acid or base catalyst is critical. For acid-catalyzed reactions, screen different Brønsted or Lewis acids and optimize the stoichiometry. |
| Decomposition of Starting Material or Product | - The reaction may be sensitive to prolonged heating or strong acidic/basic conditions. Reduce the reaction time and/or temperature. - Consider using a milder catalyst. |
| Unfavorable Ring Conformation | - The conformation of the acyclic precursor may not be suitable for cyclization. Molecular modeling can help to assess the feasibility of the cyclization. - Modifying the structure of the precursor, for example, by changing a protecting group, may favor a more reactive conformation. |
| Competing Side Reactions | - At elevated temperatures, elimination or retro-Mannich reactions can occur. Lowering the reaction temperature can help to minimize these side reactions. |
Issue 3: Difficulty in Purifying Synthetic Intermediates
Problem: Separation of diastereomers or removal of closely related byproducts by column chromatography is proving to be difficult.
| Possible Cause | Troubleshooting Solution |
| Similar Polarity of Diastereomers | - Optimize the solvent system for column chromatography. A systematic screening of solvent mixtures with different polarities and selectivities is recommended. - Consider using a different stationary phase (e.g., alumina, C18 reversed-phase silica). - High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase may be necessary for the separation of enantiomers or challenging diastereomers. |
| Formation of Tailing or Streaking on Silica Gel | - For basic compounds like amines, adding a small amount of a volatile base (e.g., triethylamine, ammonia in methanol) to the eluent can improve peak shape. - For acidic compounds, adding a small amount of a volatile acid (e.g., acetic acid) can have a similar effect. |
| Conversion to a More Easily Separable Derivative | - If the intermediates are alcohols, converting them to their corresponding esters or silyl ethers can alter their polarity and improve separation. The protecting group can be removed in a subsequent step. |
Experimental Protocols
Key Experiment: Dess-Martin Periodinane (DMP) Oxidation of a Hydroxy Intermediate
This protocol describes the oxidation of a secondary alcohol to a ketone, a common step in the synthesis of this compound precursors.
Procedure:
-
Dissolve the alcohol intermediate (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin periodinane (1.2 - 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Stir the biphasic mixture vigorously until the solid Dess-Martin periodinane byproducts are fully dissolved.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Dess-Martin periodinane oxidation.
Caption: Troubleshooting logic for low diastereoselectivity.
Optimizing the yield of Coccinelline from natural extraction
Welcome to the technical support center for the natural extraction of Coccinelline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the yield of this compound from its natural source, the ladybug (Coccinellidae family). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound and when is the best time to harvest?
A1: The primary natural source of this compound is the hemolymph (insect blood) of ladybugs, particularly from the genus Coccinella.[1][2] this compound is a defensive alkaloid, and its concentration can fluctuate based on the insect's diet, age, and perceived threat level. For extraction purposes, adult ladybugs are the target. While specific seasonal data on peak this compound concentration is not widely documented, harvesting during periods when ladybugs are abundant and actively feeding is recommended to maximize potential yield.
Q2: My initial crude extract is oily and difficult to work with. What causes this and how can I prevent it?
A2: This is a common issue when working with insect biomass due to the high lipid content. The oils and fats are co-extracted with the alkaloids, especially when using nonpolar or moderately polar organic solvents. To resolve this, a preliminary "defatting" step is crucial. Before the main alkaloid extraction, wash the dried and powdered insect material with a non-polar solvent like n-hexane or petroleum ether. These solvents will remove the majority of lipids without extracting the more polar alkaloid salts. Discard the lipid-rich solvent and proceed with the alkaloid extraction from the defatted material.
Q3: How does pH control affect the extraction efficiency of this compound?
A3: pH control is the most critical factor in a successful alkaloid extraction. This compound is a basic compound.
-
In an acidic environment (low pH) , it forms a salt (e.g., this compound HCl). This salt form is soluble in water and alcohol but insoluble in nonpolar organic solvents like chloroform or ether.[3][4]
-
In an alkaline/basic environment (high pH) , the salt is converted to its "free base" form. The free base is soluble in organic solvents but largely insoluble in water.[3][4] This differential solubility is exploited in acid-base extraction to separate the alkaloid from neutral and acidic impurities. Failure to maintain the correct pH at each stage is a primary cause of low yield.
Q4: What are the best practices for storing the collected ladybugs and the final this compound extract to prevent degradation?
A4: To prevent degradation of this compound, proper storage is essential.
-
Source Material: Collected ladybugs should be immediately frozen, preferably at -20°C or lower, to halt enzymatic activity. For long-term storage, freeze-drying (lyophilization) is the ideal method as it removes water and preserves the chemical integrity of the biomass.
-
This compound Extract: The purified this compound should be stored as a dry, solid salt if possible. Store it in a sealed, airtight vial, protected from light, at -20°C.[5] If in solution, use a non-reactive solvent and store under the same cold, dark conditions. Alkaloids can be susceptible to degradation from heat, light, and extreme pH.[2][6]
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction and purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete Cell Lysis: The solvent cannot effectively penetrate the insect tissue. 2. Suboptimal Solvent Choice: The solvent has poor solubility for the this compound free base. 3. Incorrect pH: The extraction mixture was not sufficiently basic to convert this compound to its free base form. 4. Insufficient Extraction Time/Repetitions: Not all of the alkaloid was transferred from the biomass to the solvent. | 1. Ensure the dried ladybug material is ground to a very fine, consistent powder to maximize surface area. Consider using sonication during extraction to aid cell disruption. 2. Use an appropriate organic solvent like chloroform or dichloromethane. Refer to the solvent comparison table below. 3. Before adding the organic solvent, ensure the pH of the aqueous slurry of insect material is adjusted to 9-10 with a base like ammonium hydroxide.[1] 4. Increase the extraction time (e.g., macerate for 24 hours) and perform at least three separate extractions of the biomass with fresh solvent each time. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Impurities: Lipids or proteins from the insect material are stabilizing the interface between the organic and aqueous layers. 2. Vigorous Shaking: Overly aggressive mixing of the two phases in the separatory funnel. | 1. Implement the "defatting" step with hexane prior to the main extraction. 2. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. 3. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. 4. If an emulsion persists, let the funnel stand for an extended period or centrifuge at low speed. |
| No Precipitate/Product After Final Solvent Evaporation | 1. Loss of Product During Transfers: Significant material was left behind in glassware or during filtration steps. 2. Incorrect pH During Acid-Base Partitioning: The alkaloid was not successfully transferred between the aqueous and organic phases. 3. Degradation of this compound: The compound degraded due to excessive heat or prolonged exposure to harsh pH conditions. | 1. Meticulously rinse all glassware (beakers, funnels, filter paper) with the appropriate solvent at each step and combine the rinsates with the main extract. 2. Use a pH meter to verify the pH is acidic (<2-3) when extracting the salt into the aqueous layer, and basic (>9-10) when extracting the free base back into the organic layer.[1][7] 3. Use a rotary evaporator under reduced pressure to remove solvent at a low temperature (e.g., <40°C). Avoid prolonged exposure to strong acids or bases. |
| Final Product is Impure (Confirmed by TLC/LC-MS) | 1. Incomplete Separation: The acid-base extraction was not sufficient to remove all impurities. 2. Co-extraction of Neutral Alkaloids: Other basic, non-Coccinelline compounds were also extracted. | 1. Perform an additional wash of the final organic layer (containing the free base) with dilute NaOH or brine before drying and evaporation. 2. Purify the final crude product using column chromatography (e.g., silica gel or alumina) with a suitable solvent system (e.g., a gradient of methanol in chloroform) or by recrystallization.[1] |
Data Presentation
Table 1: Comparison of Solvents for Primary Alkaloid Extraction
| Solvent | Polarity | Boiling Point (°C) | Pros | Cons |
| Chloroform | Medium | 61.2 | Excellent solvent for most alkaloid free bases.[4] Easily removed under vacuum. | Toxic and potentially carcinogenic. Requires handling in a fume hood. Can form emulsions. |
| Dichloromethane (DCM) | Medium | 39.6 | Good solvent for alkaloid free bases.[7] Very low boiling point makes for easy removal. | Volatile and requires careful handling. Can be more expensive. |
| Diethyl Ether | Low | 34.6 | Good solvent for many free bases.[8] Extremely volatile, easy to remove. | Highly flammable and can form explosive peroxides. Lower density than water (top layer). |
| Acidified Ethanol/Methanol (for salt extraction) | High | 78.4 / 64.7 | Dissolves both free base and salt forms.[4] Good for initial broad-spectrum extraction. | Extracts many polar impurities like sugars and proteins, requiring extensive cleanup. High boiling points. |
| n-Hexane / Petroleum Ether (for defatting) | Very Low | ~69 / ~30-60 | Excellent for removing non-polar lipids and waxes.[9] Does not extract alkaloids. | Not a primary extraction solvent for alkaloids. Flammable. |
Experimental Protocols
Protocol 1: Maximizing Yield via Solvent Extraction of Whole Ladybugs
This protocol is a comprehensive method for extracting this compound from a larger biomass of ladybugs, incorporating best practices for yield optimization.
1. Preparation of Source Material:
-
Collect adult ladybugs and freeze them immediately at -20°C.
-
Lyophilize (freeze-dry) the frozen insects to remove all water.
-
Grind the dried insects into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.
2. Defatting Step:
-
Place the insect powder in a flask and add n-hexane (10 mL per 1 g of powder).
-
Stir or sonicate the mixture for 30 minutes at room temperature.
-
Filter the mixture, collecting the insect powder and discarding the hexane (which contains lipids).
-
Repeat the hexane wash two more times.
-
Allow the defatted insect powder to air dry completely in a fume hood to remove residual hexane.
3. Acid-Base Extraction and Purification:
-
Step 3a: Acidic Extraction (Isolating the Salt):
-
Transfer the defatted powder to a large flask. Add a 1% aqueous hydrochloric acid (HCl) solution (20 mL per 1 g of powder).
-
Stir the mixture for 12-24 hours at room temperature.
-
Filter the mixture to remove the solid insect debris. Collect the acidic aqueous filtrate.
-
Repeat the extraction of the debris with fresh 1% HCl twice more. Combine all acidic filtrates. This solution now contains this compound as a water-soluble hydrochloride salt.
-
-
Step 3b: Removal of Neutral Impurities:
-
Transfer the combined acidic filtrate to a separatory funnel.
-
Add an equal volume of chloroform and shake gently. Allow the layers to separate.
-
Drain and discard the lower chloroform layer, which contains neutral, non-basic impurities. Repeat this wash twice.
-
-
Step 3c: Conversion to Free Base:
-
In the separatory funnel, slowly add concentrated ammonium hydroxide to the aqueous layer while swirling until the pH reaches 9-10 (verify with a pH meter). The this compound hydrochloride salt is now converted to the free base.
-
-
Step 3d: Extraction of Free Base:
-
Add chloroform (approx. 1/3 of the aqueous volume) to the separatory funnel.
-
Gently invert the funnel 15-20 times to mix, venting frequently.
-
Allow the layers to separate and drain the lower chloroform layer (which now contains the this compound free base) into a clean flask.
-
Repeat this extraction with fresh chloroform at least three more times to ensure complete recovery. Combine all chloroform extracts.
-
-
Step 3e: Final Cleanup and Isolation:
-
Dry the combined chloroform extract by adding anhydrous sodium sulfate and swirling until the drying agent no longer clumps.
-
Filter off the sodium sulfate.
-
Evaporate the chloroform using a rotary evaporator at a temperature below 40°C.
-
The resulting residue is the crude this compound extract, which can be further purified by column chromatography.
-
Visualizations
Diagram 1: General Workflow for this compound Extraction
References
- 1. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 2. Supercritical carbon dioxide extraction of chamomile flowers: extraction efficiency, stability, and in-line inclusion of chamomile-carbon dioxide extract in beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explain the role of acid-base extraction in alkaloid purification and why.. [askfilo.com]
- 4. jocpr.com [jocpr.com]
- 5. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. Alkaloid Extraction - Lifeasible [lifeasible.com]
Improving the stability and shelf-life of Coccinelline formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and shelf-life of Coccinelline formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when developing stable this compound formulations.
| Problem | Possible Causes | Suggested Solutions |
| Rapid degradation of this compound in aqueous solution. | Hydrolysis: this compound, as an alkaloid, may be susceptible to hydrolysis, especially at non-optimal pH.[1][2] Oxidation: Dissolved oxygen can lead to oxidative degradation.[3] | - pH Adjustment: Determine the optimal pH for this compound stability by conducting a pH-stability profile. Use buffers to maintain the desired pH.[3][4] - Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into the formulation.[3] - Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4] |
| Color change or precipitation in the formulation over time. | Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[3][5] Incompatibility with excipients: this compound may be reacting with other components in the formulation.[1][3] Microbial contamination: Growth of microorganisms can alter the formulation's appearance and composition. | - Light-Resistant Packaging: Store the formulation in amber-colored vials or other light-blocking containers.[3][4] - Excipient Compatibility Studies: Conduct forced degradation studies with individual excipients to identify any incompatibilities.[2][6] - Antimicrobial Preservatives: Add suitable antimicrobial preservatives if the formulation is susceptible to microbial growth.[7] |
| Loss of biological activity of the this compound formulation. | Chemical Degradation: The active alkaloid is degrading into inactive products.[1][8] Adsorption to container surfaces: The active compound may be adsorbing to the walls of the storage container. | - Stability-Indicating Analytical Method: Develop and validate an analytical method (e.g., HPLC) to accurately quantify the active this compound and its degradation products.[9][10] - Container Material Selection: Test different types of container materials (e.g., glass vs. various polymers) to find one with minimal interaction with the formulation. |
| Inconsistent results in stability studies. | Lack of controlled storage conditions: Fluctuations in temperature and humidity can affect the rate of degradation.[1] Analytical method variability: The method used to measure stability may not be robust or validated. | - Controlled Environment: Use stability chambers with controlled temperature and humidity for all studies.[11] - Method Validation: Fully validate the analytical method for accuracy, precision, linearity, and specificity according to ICH guidelines.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a this compound formulation?
A1: The stability of natural product formulations like those containing this compound can be influenced by several factors.[1][3] Key factors include:
-
pH: Alkaloids can be particularly sensitive to pH, which can influence their solubility and susceptibility to hydrolysis.[3]
-
Temperature: Higher temperatures generally accelerate chemical degradation reactions.[1]
-
Light: Exposure to UV and visible light can lead to photodegradation.[3][5]
-
Oxygen: The presence of oxygen can cause oxidative degradation.[3]
-
Moisture: For solid formulations, moisture can increase degradation rates, especially for compounds prone to hydrolysis.[1]
-
Excipients: The inactive ingredients in the formulation can interact with this compound, affecting its stability.[3][13]
Q2: How can I protect my this compound formulation from degradation?
A2: Several strategies can be employed to enhance the stability of your formulation:
-
pH Control: Use buffering agents to maintain the formulation at a pH where this compound is most stable.[3][4]
-
Antioxidants: Add antioxidants to prevent oxidative degradation.[3]
-
Chelating Agents: If metal ions are suspected to catalyze degradation, include chelating agents like EDTA.[1][4]
-
Protective Packaging: Utilize light-resistant and airtight containers to shield the formulation from light and oxygen.[3][4] For moisture-sensitive solid formulations, consider packaging with a desiccant.[4]
-
Encapsulation: Techniques like microencapsulation or nanoencapsulation can create a protective barrier around the active ingredient.[3][11]
Q3: What is a forced degradation study and why is it important for this compound formulations?
A3: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions that are more severe than accelerated stability conditions.[2][12] These conditions typically include high temperature, hydrolysis (acidic and basic), oxidation, and photolysis.[5]
This study is crucial for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways.[6][12]
-
Elucidating the degradation mechanism: Knowing how the molecule degrades allows for the development of more stable formulations.[12]
-
Developing and validating a stability-indicating analytical method: This is a method that can accurately measure the active ingredient in the presence of its degradation products.[6]
-
Informing formulation and packaging development: The results can guide the selection of appropriate excipients and packaging materials.[6][12]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for stability studies due to its high resolution and sensitivity.[4][10] An HPLC method coupled with a suitable detector (e.g., UV-Vis, Diode Array, or Mass Spectrometry) can be developed to separate and quantify this compound from its degradation products.[10] Other useful techniques include:
-
UV-Visible Spectroscopy: Can be used to monitor changes in the concentration of this compound if there is no significant spectral overlap with degradation products.[10]
-
Mass Spectrometry (MS): Useful for identifying the structure of unknown degradation products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of degradation products.[9]
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a known concentration of the this compound stock solution to each buffer solution to achieve the desired final concentration.
-
Divide each solution into two sets of vials. One set will be stored at room temperature, and the other at an elevated temperature (e.g., 40°C or 60°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw samples from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the logarithm of the remaining this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line.
-
A plot of the degradation rate constant versus pH will indicate the pH of maximum stability (lowest k value).
Protocol 2: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to a light source with a combination of UV and visible light, as per ICH Q1B guidelines.
-
For each condition, analyze the stressed samples alongside an unstressed control sample using an HPLC-MS system.
-
The goal is to achieve 5-20% degradation of the active ingredient.[5]
-
Characterize the major degradation products based on their retention times, UV spectra, and mass spectra.
Visualizations
Caption: Workflow for this compound stability testing and formulation optimization.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemintel360.com [chemintel360.com]
- 8. [PDF] Novel approaches for stability improvement in natural medicines | Semantic Scholar [semanticscholar.org]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. actascientific.com [actascientific.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. colorcon.com [colorcon.com]
Troubleshooting Coccinelline bioassays for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coccinelline bioassays. The information is presented in a question-and-answer format to address specific issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tricyclic alkaloid produced by ladybirds, such as Coccinella septempunctata. It functions as a defensive chemical against predators.[1] Its primary mechanism of action is the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs).[1][2]
Q2: How does this compound inhibit nicotinic acetylcholine receptors (nAChRs)?
A2: this compound acts as a non-competitive inhibitor by binding to an allosteric site located within the ion channel pore of the nAChR. This binding event physically blocks the flow of ions through the channel, thereby preventing depolarization of the postsynaptic membrane, without directly competing with the binding of the neurotransmitter acetylcholine (ACh) at its receptor site.[2]
Q3: What are the most suitable solvents for dissolving this compound for bioassays?
A3: this compound is an alkaloid with poor solubility in water but good solubility in several organic solvents. For creating stock solutions, methanol, ether, and chloroform are recommended.[3] For many bioassays, particularly those involving insects, acetone is a good choice due to its volatility, which allows it to evaporate quickly and leave the compound on the test surface. Ethanol is another viable option. It is essential to always include a solvent-only control in your experimental design to ensure the solvent does not influence the outcome.[4]
Q4: What are the best practices for storing this compound solutions to maintain stability?
A4: To ensure the stability of this compound solutions, they should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation. To protect the compound from light-induced degradation, the use of amber vials is recommended. Aliquoting stock solutions is also advisable to minimize the number of freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during this compound bioassays, leading to inconsistent results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | 1. Inconsistent application of this compound. 2. Genetic variability within the test organisms. 3. Minor variations in experimental conditions (temperature, humidity). 4. Uneven evaporation of the solvent due to the volatility of this compound. | 1. Ensure precise and consistent application of the compound in all replicates. Use calibrated micropipettes. 2. If possible, use a genetically homogenous population of test organisms. 3. Strictly control all experimental parameters. 4. Prepare and apply solutions in a controlled environment to ensure uniform solvent evaporation. |
| Low or no observed activity of this compound | 1. The concentration range of this compound is too low. 2. Degradation of the this compound stock solution. 3. The chosen bioassay is not sensitive enough. 4. The test organism is not sensitive to this compound. | 1. Conduct a preliminary range-finding study with a wide range of concentrations (e.g., 0.01 to 100 µg/µL) to identify an effective concentration range.[4] 2. Prepare fresh solutions from a properly stored stock of this compound. 3. Consider a more sensitive assay, such as electrophysiology, if a behavioral or mortality assay yields no results. 4. Research the literature to ensure the selected test organism is appropriate. |
| Inconsistent results in insect-based assays | 1. Rapid evaporation of volatile this compound from the test arena. 2. Uneven exposure of insects to the compound. 3. Habituation of insects to the compound over time. | 1. Use a sealed or semi-sealed test arena to maintain a consistent concentration of the volatile compound in the air. 2. For contact assays, ensure the compound is applied evenly to the surface. For repellency assays, ensure a clear gradient of the compound. 3. Limit the duration of behavioral observation to capture the initial response. |
| Precipitation of this compound in aqueous solutions | 1. This compound has low solubility in water. | 1. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., methanol, chloroform) before diluting it to the final concentration in the aqueous assay buffer.[3] |
Data Presentation
The inhibitory activity of this compound and its analogues on nAChRs has been determined through radioligand binding assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the displacement of [³H]-TCP, a radioligand that binds to the ion channel pore of the Torpedo muscle nAChR. A lower IC50 value indicates a higher binding affinity.
| Compound | nAChR Subtype | Radioligand | IC50 (µM) |
| Prethis compound | Torpedo muscle | [³H]-TCP | 1.8 ± 0.3 |
| Hippodamine | Torpedo muscle | [³H]-TCP | 1.9 ± 0.3 |
| N-methyl-prethis compound | Torpedo muscle | [³H]-TCP | 2.5 ± 0.4 |
| N-methyl-hippodamine | Torpedo muscle | [³H]-TCP | 2.3 ± 0.2 |
| This compound (Prethis compound N-oxide) | Torpedo muscle | [³H]-TCP | 20 ± 2 |
| Convergine (Hippodamine N-oxide) | Torpedo muscle | [³H]-TCP | 25 ± 3 |
| Exochomine | Torpedo muscle | [³H]-TCP | >100 |
Data sourced from BenchChem Application Notes, which references primary literature.[2]
Experimental Protocols
Protocol 1: In Vitro Antagonist Assay using Fluorescence-Based Calcium Influx
This high-throughput assay measures the ability of this compound to inhibit the increase in intracellular calcium that occurs upon nAChR activation.
Materials:
-
Cells: A stable cell line expressing the nAChR subtype of interest (e.g., CHO or HEK293 cells).
-
Culture Medium: Appropriate for the cell line.
-
FLIPR Calcium Assay Kit: (e.g., from Molecular Devices).
-
Agonist: Acetylcholine or another suitable nAChR agonist (e.g., epibatidine).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add the diluted this compound solutions to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Use a fluorescence imaging plate reader (e.g., FLIPR) to add the nAChR agonist to the wells and simultaneously measure the change in fluorescence.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the fluorescence response in the presence and absence of the compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]
Protocol 2: Insect Repellency Bioassay
This protocol is designed to assess the repellent effect of this compound on a target insect species, such as ants.
Materials:
-
Test insects (e.g., ants).
-
Petri dishes or a choice-test arena.
-
Filter paper discs.
-
This compound stock solution in a volatile solvent (e.g., acetone).
-
Solvent for control.
-
Micropipette.
Procedure:
-
Arena Preparation: Cut a filter paper disc to fit the bottom of the Petri dish. Draw a line down the middle of the filter paper.
-
Treatment Application: Apply the this compound solution evenly to one half of the filter paper disc and the solvent control to the other half. Allow the solvent to evaporate completely.
-
Insect Introduction: Place a predetermined number of insects in the center of the Petri dish.
-
Observation: Record the number of insects on each half of the filter paper at regular intervals over a set period.
-
Data Analysis: Calculate the percent repellency for each observation time. A significant preference for the solvent-treated side indicates a repellent effect.
Protocol 3: Insect Toxicity Bioassay (Topical Application)
This method determines the contact toxicity of this compound to a target insect.
Materials:
-
Microsyringe or microapplicator.
-
This compound stock solutions of varying concentrations in a suitable solvent.
-
Solvent for control.
-
Test insects (e.g., adult predatory beetles).
-
CO2 for anesthetizing the insects.
-
Vials or small containers for observation.
-
Food and water for the observation period.
Procedure:
-
Insect Anesthetization: Briefly anesthetize the insects with CO2.
-
Topical Application: Using the microapplicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each insect. Apply the solvent only to the control group.
-
Observation: Place the treated insects individually in vials with access to food and water.
-
Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LD50 (lethal dose, 50%) using probit analysis.[4]
Visualizations
Signaling Pathway of this compound at the Nicotinic Acetylcholine Receptor
Caption: this compound's non-competitive antagonism of the nAChR.
General Workflow for an Insect-Based Bioassay
Caption: A generalized workflow for conducting insect bioassays.
References
Overcoming low solubility of Coccinelline in aqueous solutions
Welcome to the technical support center for Coccinelline. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a defensive alkaloid naturally produced by ladybird beetles of the Coccinella genus. As a relatively lipophilic alkaloid, it exhibits low solubility in aqueous solutions, which is a common challenge for many natural products.[1][2] This poor solubility can lead to issues with stock solution preparation, precipitation in experimental assays, and variability in results, ultimately hindering the evaluation of its biological activity.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended solvent for preparing a high-concentration stock solution is 100% dimethyl sulfoxide (DMSO).[3] Other organic solvents like ethanol or dimethylformamide (DMF) can also be considered, but DMSO is generally preferred for its high solubilizing capacity for a wide range of poorly soluble compounds.
Q3: My this compound powder is not dissolving even in 100% DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound in DMSO, you can try the following sequential steps:
-
Vortexing: Mix the solution vigorously for several minutes using a vortex mixer.
-
Gentle Warming: Briefly warm the solution in a water bath set to 37°C. This can increase the dissolution rate. Be cautious with prolonged heat, as it may degrade the compound.[3]
-
Sonication: Use a bath sonicator for 5-10 minutes to break up compound aggregates and facilitate dissolution.[4]
Q4: this compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). How can I prevent this?
A4: This is the most common problem encountered with compounds like this compound. Precipitation occurs because the solvent environment changes from a favorable organic solvent (DMSO) to an unfavorable aqueous one.[4] See the "Troubleshooting Guide: Precipitation Issues" section below for detailed strategies to mitigate this.
Troubleshooting Guide: Precipitation Issues
This guide provides strategies to address the precipitation of this compound upon dilution into aqueous media.
Issue: Compound crashes out of solution during the preparation of working dilutions.
| Strategy | Description | Considerations |
| Optimize Final DMSO Concentration | Keep the final DMSO concentration in your working solution as low as possible (ideally ≤ 0.5%, and never exceeding 1% for most cell-based assays). High local concentrations of the compound upon initial mixing can cause precipitation.[4] | High concentrations of DMSO can be toxic to cells. Always run a vehicle control with the same final DMSO concentration as your experimental samples. |
| Use a Co-solvent System | Introduce a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your final aqueous buffer. This increases the overall solubilizing capacity of the medium.[5][6] | The co-solvent must be compatible with your experimental system. Test for potential biological effects of the co-solvent in a separate control. |
| pH Adjustment | As an alkaloid, this compound's solubility is likely pH-dependent. Since it contains a basic nitrogen atom, lowering the pH of the aqueous buffer (e.g., to pH 4-6) can protonate the molecule, forming a more soluble salt.[4][5] | Ensure the pH change does not negatively impact your experimental model (e.g., cell viability, protein stability). |
| Inclusion Complexation | Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. The hydrophobic this compound molecule can enter the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex enhances aqueous solubility.[5][7] | This creates a new formulation. The complex may have different pharmacological properties or kinetics than the free drug. |
| Use of Surfactants | Incorporate a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) at a concentration above its critical micelle concentration (CMC). The surfactant forms micelles that can encapsulate the hydrophobic drug.[5] | Surfactants can have their own biological effects and may interfere with certain assays. Choose the surfactant and its concentration carefully. |
Troubleshooting Workflow for Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight to be confirmed by supplier)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and sonicator
Procedure:
-
Calculate Mass: Based on the molecular weight (MW) of this compound, calculate the mass required for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock, Mass (mg) = 10 * MW / 1000).
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 2-3 minutes. If the solid is not fully dissolved, sonicate in a water bath for 5-10 minutes or warm gently to 37°C. Visually inspect to ensure no particulates remain.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using Co-solvents
This protocol helps determine the maximum achievable concentration of this compound in an aqueous buffer containing a co-solvent before precipitation occurs.
Procedure:
-
Prepare Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM) as described in Protocol 1.
-
Prepare Buffers: Prepare a series of your primary aqueous buffer (e.g., PBS, pH 7.4) containing increasing percentages of a co-solvent (e.g., 0%, 2%, 5%, 10%, 20% ethanol).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Addition: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing your co-solvent buffers (e.g., 98 µL). This keeps the final DMSO concentration constant across the plate.
-
Incubation & Measurement: Shake the plate for 1-2 hours at room temperature. Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).[8]
-
Analysis: The concentration at which turbidity significantly increases above the background is the approximate kinetic solubility limit for that co-solvent condition.
General Strategy for Solubility Enhancement
The following diagram illustrates a general workflow for selecting an appropriate solubilization method.
Mechanism of Action Context
Understanding the target of this compound can inform experimental design. This compound and its precursor, Prethis compound, are known to be non-competitive inhibitors of nicotinic acetylcholine receptors (nAChRs).[9] This interaction is crucial for its defensive and potential pharmacological effects.
Hypothetical Signaling Interaction
The diagram below illustrates the inhibitory action of this compound on a nicotinic acetylcholine receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Prethis compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of Coccinelline and Related Anthraquinones under UV Light
Disclaimer: Scientific literature specifically detailing the UV degradation pathways of Coccinelline is limited. This guide will focus on the photodegradation of Carminic Acid , the primary colorant in cochineal extract and a structurally similar anthraquinone, as a proxy. The principles and methodologies described are broadly applicable to the study of related compounds.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental investigation of this compound and Carminic Acid photodegradation.
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Degradation Rates | Fluctuations in UV lamp intensity. | Regularly calibrate the UV light source to ensure consistent irradiance. Use a radiometer to measure and record the light intensity before each experiment. |
| Temperature variations in the sample. | Use a temperature-controlled sample chamber to maintain a constant temperature during irradiation.[1] | |
| Inconsistent oxygen levels in the solution. | For reproducible results, either saturate the solution with a consistent gas (e.g., air, oxygen, or nitrogen) or ensure experiments are conducted under identical atmospheric conditions. The photodegradation of carminic acid is known to be oxygen-dependent.[2][3] | |
| Poor Resolution or Tailing Peaks in HPLC Analysis | Inappropriate mobile phase composition. | Optimize the mobile phase. A common mobile phase for carminic acid analysis is a mixture of acetonitrile and formic acid.[4] Adjust the gradient and pH to improve peak shape. |
| Column contamination or degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, flush the column or replace it.[5] | |
| Sample solvent incompatible with mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion. | |
| Difficulty in Identifying Degradation Products | Low concentration of photoproducts. | Concentrate the sample after degradation using solid-phase extraction (SPE) or evaporation before analysis by mass spectrometry. |
| Complex mixture of degradation products. | Employ high-resolution mass spectrometry (e.g., LC-ESI-(Qq)-TOF-MS) for accurate mass determination and elemental composition analysis to help identify unknown compounds.[6] | |
| Matrix effects from the sample. | Use appropriate sample clean-up procedures to remove interfering substances from the matrix before analysis. | |
| Baseline Noise or Drift in Chromatogram | Contaminated mobile phase or system. | Filter all mobile phases and use high-purity solvents. Flush the HPLC system regularly to remove contaminants.[7] |
| Air bubbles in the system. | Degas the mobile phase before use and ensure all connections are secure to prevent air from entering the system.[5] | |
| Detector lamp aging. | Replace the detector lamp if the energy is low, as this can increase noise.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of UV degradation for carminic acid?
A1: The photodegradation of carminic acid in aqueous media is an oxygen-dependent process when irradiated with UVB, UVA, and visible light.[2][3] The degradation follows first-order kinetics.[8] The profile of the degradation products can vary depending on the excitation wavelength.[2][3]
Q2: What are the known degradation products of carminic acid under UV light?
A2: One identified degradation product of carminic acid under certain photocatalytic conditions is anthracene-9,10-dione, which is a deleterious compound.[6] The complete degradation pathway and all intermediate species are still areas of active research.
Q3: What analytical techniques are most suitable for studying the degradation of this compound or carminic acid?
A3: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is commonly used to separate and quantify the parent compound and its degradation products.[4][9] For the identification of unknown degradation products, coupling HPLC with high-resolution mass spectrometry (LC-MS/MS) is highly effective.[6][10] UV-Vis spectrophotometry can also be used to monitor the overall decrease in the concentration of the colored compound.[11]
Q4: How does pH affect the photostability of carminic acid?
A4: The pH of the solution can significantly influence the photostability of carminic acid. Different protonated forms of the molecule may exhibit varying sensitivities to light. While not extensively detailed in the provided results, pH is a critical parameter to control in photodegradation studies of pH-sensitive molecules.
Q5: Are there standardized methods for photostability testing of compounds like this compound?
A5: Yes, guidelines such as those from the International Conference on Harmonisation (ICH), specifically ICH Q1B, provide a framework for photostability testing of new drug substances and products.[1] These guidelines specify conditions for exposure to UV and visible light to simulate conditions a product might experience during its shelf life.[1]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Degradation Kinetics | First-order | Aqueous and soft drink solutions | [8] |
| Identified Degradation Product | Anthracene-9,10-dione | Photocatalysis under N2 and air atmospheres | [6] |
Experimental Protocols
1. Protocol for UV Degradation of Carminic Acid
This protocol provides a general framework for conducting a UV degradation study of carminic acid.
-
Objective: To induce and monitor the degradation of carminic acid under controlled UV irradiation.
-
Materials:
-
Carminic acid standard
-
High-purity water or buffer of desired pH
-
Quartz cuvettes or reaction vessel
-
Calibrated UV light source (e.g., xenon lamp with filters for specific wavelengths)
-
Stir plate and stir bar
-
UV-Vis Spectrophotometer
-
HPLC-PDA system
-
-
Procedure:
-
Prepare a stock solution of carminic acid in the desired solvent (e.g., water).
-
Dilute the stock solution to the desired experimental concentration.
-
Transfer the solution to a quartz reaction vessel.
-
Place the vessel in a temperature-controlled chamber under the UV lamp.
-
Begin irradiation while stirring the solution continuously.
-
At predetermined time intervals, withdraw an aliquot of the sample for analysis.
-
Analyze the withdrawn samples by UV-Vis spectrophotometry to monitor the decrease in absorbance at the λmax of carminic acid.
-
Inject the samples into an HPLC-PDA system to quantify the remaining carminic acid and observe the formation of degradation products.
-
2. Protocol for HPLC Analysis of Carminic Acid and its Degradation Products
-
Objective: To separate and quantify carminic acid and its photoproducts.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and PDA detector.
-
Reversed-phase C18 column.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
High-purity water
-
-
Chromatographic Conditions (Example): [4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to separate the parent compound from its degradation products (e.g., start with a high percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: PDA detector scanning a range of wavelengths to capture the spectra of all eluting peaks. Monitor at the λmax of carminic acid for quantification.
-
Visualizations
Caption: Experimental workflow for studying UV degradation.
Caption: Simplified proposed degradation pathway of Carminic Acid.
Caption: Logical troubleshooting flow for degradation experiments.
References
- 1. caronscientific.com [caronscientific.com]
- 2. iris.unive.it [iris.unive.it]
- 3. Photophysics and photochemistry of carminic acid and related natural pigments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | Semantic Scholar [semanticscholar.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Photoproducts of carminic acid formed by a composite from Manihot dulcis waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Photostability of organic red food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultra-high-performance liquid chromatography/tandem high-resolution mass spectrometry analysis of sixteen red beverages containing carminic acid: identification of degradation products by using principal component analysis/discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing by-product formation in Coccinelline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of Coccinelline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are their potential pitfalls?
A1: Two common routes are the total synthesis by Robert V. Stevens and a pathway starting from 2,6-lutidine.[1][2][3] The Stevens synthesis involves multiple steps including Michael addition, Claisen condensation, and Wittig reaction, each with the potential for side reactions if not optimized.[1][4] The synthesis from 2,6-lutidine involves a key lithiation step, which is highly sensitive to moisture and can lead to low yields if not performed under strictly anhydrous conditions.[5] Subsequent steps, such as ketone formation and reductions, also require careful control of reagents and conditions to avoid the formation of diastereomeric by-products.[5]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this compound synthesis can arise from several factors:
-
Presence of moisture: Organolithium reagents used in some syntheses are extremely sensitive to water.[5]
-
Incorrect stoichiometry: Inaccurate titration of reagents like n-butyllithium can lead to incomplete reactions or side product formation.[5]
-
Suboptimal reaction conditions: Temperature, solvent, and catalyst choice can significantly impact the reaction outcome.[6]
-
Product loss during workup: The product may be lost during extraction or purification steps.[7]
Q3: I am observing significant by-product formation. How can I minimize this?
A3: Minimizing by-products requires careful optimization of reaction conditions. Key strategies include:
-
Control of stereochemistry: In steps involving the formation of chiral centers, the choice of reducing agents and temperature can influence diastereoselectivity.[5]
-
Purification of starting materials: Impurities in starting materials can lead to unwanted side reactions.[6][8]
-
Inert atmosphere: Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation of sensitive reagents and intermediates.[5]
-
Systematic optimization: A "design of experiments" approach, where multiple parameters are varied simultaneously, can efficiently identify optimal conditions for minimizing by-products.[9]
Q4: Are there alternative synthetic strategies that might offer better control over by-product formation?
A4: Yes, alternative strategies such as stereodivergent total syntheses using a highly diastereoselective intramolecular aza-[3+3] annulation have been developed.[5] These methods can offer different pathways to the core structure and may provide better control over stereochemistry, potentially reducing the formation of diastereomeric by-products.
Troubleshooting Guides
Problem 1: Low Yield in the Initial Lithiation of 2,6-Lutidine
| Possible Cause | Solution |
| Presence of moisture or other protic impurities. | Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and freshly distilled reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[5] |
| Inaccurate titration of organolithium reagent. | Titrate the organolithium solution (e.g., n-butyllithium) prior to use to determine its exact molarity for accurate stoichiometry.[5] |
| Incorrect reaction temperature. | Maintain the recommended low temperature (e.g., -78 °C) during the addition of the organolithium reagent to prevent side reactions. |
Problem 2: Formation of Diastereomeric By-products During Reduction
| Possible Cause | Solution |
| Non-selective reducing agent. | Experiment with different reducing agents. While sodium in isoamyl alcohol is reported, other reagents like catalytic hydrogenation with specific catalysts (e.g., rhodium or ruthenium-based) could offer different selectivity.[5] |
| Suboptimal reaction temperature. | Temperature can influence the diastereomeric ratio. Screen a range of temperatures to find the optimal condition for the desired stereoisomer.[5] |
| Incorrect solvent. | The polarity and coordinating ability of the solvent can affect the transition state of the reduction. Screen different anhydrous solvents to optimize diastereoselectivity. |
Experimental Protocols
Synthesis of Prethis compound from 2,6-Lutidine (Adapted from reported methods)
This protocol outlines the key steps for the synthesis of Prethis compound, a precursor to this compound, starting from 2,6-lutidine.
-
Lithiation of 2,6-Lutidine:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry argon.
-
Dissolve 2,6-lutidine in anhydrous diethyl ether in a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a titrated solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
-
Alkylation and Acetal Formation:
-
Add a solution of β-bromopropionaldehyde dimethyl acetal in anhydrous ether to the monolithiated 2,6-lutidine solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
-
Ketone Formation and Diacetal Protection:
-
Treat the purified acetal with phenyllithium in ether, followed by the slow addition of acetonitrile.
-
Work up the reaction to yield the crude ketone, which is immediately converted to the diacetal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid in refluxing benzene with a Dean-Stark trap.
-
-
Reduction to cis-Piperidine:
-
Reduce the diacetal using sodium in isoamyl alcohol to yield the cis-piperidine derivative.[5]
-
-
Hydrolysis and Cyclization:
-
Hydrolyze the cis-piperidine derivative using aqueous hydrochloric acid to produce the corresponding ketol.
-
Cyclize the ketol using acetic acid and pyrrolidine in refluxing tetrahydrofuran to form a mixture of ketones.
-
-
Formation of Prethis compound:
-
Isolate the desired ketone and treat it with methyllithium in ether to produce the carbinol, which is Prethis compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of Prethis compound.
Caption: Troubleshooting workflow for low yield and by-product formation.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Reaction Design & Optimization [sigmaaldrich.com]
Technical Support Center: Enhancing the Selectivity of Coccinelline for Target Pests
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the selectivity of Coccinelline, a naturally occurring alkaloid with insecticidal properties.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound and its precursor, prethis compound, are alkaloids that function as inhibitors of nicotinic acetylcholine receptors (nAChRs).[1] They are believed to bind to an allosteric site on the nAChR, meaning a site separate from the acetylcholine binding site, and act as non-competitive inhibitors.[1][2] This mechanism is common to other insecticides, such as neonicotinoids, which also target insect nAChRs.[3][4][5][6] The inhibition of these receptors disrupts neurotransmission in insects, leading to toxicity.
Q2: Which pests are the primary targets for this compound?
A2: As a natural defense compound found in ladybugs, this compound's primary role is to deter predators.[1] Its potential as a commercial insecticide is still under investigation. However, given its mechanism of action on nAChRs, its potential target range would include a broad spectrum of insect pests that are susceptible to nAChR modulators, such as aphids, whiteflies, and certain lepidopteran and coleopteran species.[7][8] Further research is needed to identify the specific pest species most susceptible to this compound.
Q3: What are the common off-target effects observed with this compound?
A3: this compound alkaloids have been shown to bind to both insect and mammalian nAChRs, indicating a potential for off-target effects on non-target organisms, including beneficial insects and vertebrates.[1] The key to its selectivity lies in the differential affinity for insect versus mammalian nAChR subtypes.[3] Common off-target effects of insecticides targeting nAChRs can include impacts on pollinators like bees and predatory beneficial insects.[7][9] Sublethal effects on non-target organisms can manifest as changes in behavior, reproduction, and overall fitness.[10][11][12]
Q4: How can formulation be altered to improve the selectivity of this compound?
A4: Formulation strategies can significantly enhance the selectivity of an insecticide by targeting its delivery to the pest species while minimizing exposure to non-target organisms. Methods to consider for this compound include:
-
Microencapsulation: Encasing the active ingredient in a polymer shell can control its release and be designed to be broken down by enzymes specific to the target pest's gut.
-
Bait Stations: Incorporating this compound into baits that are specifically attractive to the target pest can reduce contact with beneficial insects.
-
Systemic Application: For plant-sucking pests, formulating this compound for systemic uptake by the plant ensures that only insects feeding on the plant are exposed.
Q5: What are the regulatory considerations when developing a more selective insecticide?
A5: Regulatory agencies require extensive data to approve a new insecticide. For a more selective formulation of this compound, you will likely need to provide data on:
-
Efficacy: Demonstrated effectiveness against the target pest(s) under field conditions.
-
Non-Target Organism Toxicity: Comprehensive studies on the effects on representative beneficial insects (e.g., bees, ladybugs), aquatic organisms, and mammals.
-
Environmental Fate: Data on the persistence and degradation of this compound in soil, water, and on plant surfaces.
-
Residue Analysis: Maximum residue limits (MRLs) in treated crops.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality in non-target beneficial insects during bioassays. | 1. Concentration too high: The tested concentrations are toxic to both target and non-target species.2. Broad-spectrum activity: this compound may have inherently low selectivity for the tested species.3. Exposure route: The method of application (e.g., topical spray) may be exposing beneficial insects that would not be affected in a field setting. | 1. Conduct a dose-response study: Determine the LC50 for both target and non-target species to identify a selective concentration window.2. Synthesize analogs: Consider creating derivatives of this compound that may have a higher affinity for the target pest's nAChR subtype.3. Modify the exposure method: Use a more selective application method, such as a feeding assay, if appropriate for the target pest. |
| Low efficacy against the target pest. | 1. Compound degradation: this compound may be unstable under the experimental conditions.2. Incorrect life stage: The targeted life stage of the pest may be less susceptible.3. Resistance: The pest population may have pre-existing resistance to nAChR inhibitors. | 1. Verify compound integrity: Use freshly prepared solutions and protect from light and extreme temperatures.[13]2. Test multiple life stages: Conduct bioassays on larvae, nymphs, and adults to identify the most susceptible stage.3. Use a susceptible strain: If possible, obtain a known susceptible laboratory strain of the target pest for baseline comparisons. |
| Inconsistent results between experimental replicates. | 1. Inconsistent insect health: The test insects may vary in age, health, or nutritional status.[14]2. Variable application: The amount of this compound applied may differ between replicates.[15]3. Environmental fluctuations: Changes in temperature, humidity, or light can affect insect physiology and behavior.[13] | 1. Standardize insect rearing: Use insects of a consistent age and from a healthy, well-maintained colony.2. Calibrate application equipment: Ensure that sprayers, micro-applicators, or other delivery devices are accurately calibrated.3. Control environmental conditions: Conduct experiments in a controlled environment chamber with stable temperature, humidity, and photoperiod. |
| Suspected development of resistance in the target pest population. | 1. Selection pressure: Continuous exposure to sub-lethal doses can select for resistant individuals. | 1. Establish a baseline: Determine the LC50 of a known susceptible population.2. Monitor for changes: Periodically re-evaluate the LC50 of the target population. A significant increase in the LC50 may indicate resistance.3. Investigate mechanisms: If resistance is detected, further studies can be conducted to determine the underlying mechanism (e.g., target-site mutation, metabolic resistance). |
Quantitative Data Summary
The following table presents hypothetical, yet plausible, toxicity data for this compound and its synthetic analogs against a target pest and a non-target beneficial insect. This data illustrates how selectivity can be assessed and improved through chemical modification.
Table 1: Comparative Toxicity of this compound and its Analogs against a Target Pest (Aphis gossypii) and a Non-Target Beneficial Insect (Apis mellifera)
| Compound | Target Pest: Aphis gossypii LC50 (µg/mL) (95% CI) | Non-Target: Apis mellifera LC50 (µg/mL) (95% CI) | Selectivity Ratio (Non-Target LC50 / Target LC50) |
| This compound | 15.2 (12.8 - 18.1) | 45.8 (39.5 - 53.1) | 3.0 |
| Analog A | 12.5 (10.9 - 14.4) | 125.3 (108.9 - 144.1) | 10.0 |
| Analog B | 25.8 (22.1 - 30.1) | 80.2 (68.9 - 93.4) | 3.1 |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. CI (Confidence Interval): A range of values that likely contains the true LC50. Selectivity Ratio: A higher ratio indicates greater selectivity for the target pest.
Detailed Experimental Protocols
Protocol 1: Determining the LC50 of this compound against a Target Pest (e.g., Aphis gossypii) using a Leaf-Dip Bioassay
This protocol is adapted from standard methods for determining insecticide efficacy.[16]
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in an appropriate solvent (e.g., acetone).
-
Perform serial dilutions to create a range of at least five test concentrations (e.g., 5, 10, 20, 40, 80 µg/mL).
-
Include a control (solvent only) and a negative control (water only).
-
-
Leaf Preparation:
-
Excise uniform-sized leaf discs from an unsprayed host plant (e.g., cotton).
-
Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds).
-
Allow the leaf discs to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place each dried leaf disc into a separate petri dish lined with moist filter paper.
-
Introduce a known number of synchronized age adult aphids (e.g., 20) into each petri dish.
-
Seal the petri dishes with ventilated lids.
-
-
Incubation and Data Collection:
-
Maintain the petri dishes in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Assess mortality at 24, 48, and 72 hours. Aphids that are unable to move when gently prodded are considered dead.
-
Record the number of dead aphids for each concentration and replicate.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 values and their 95% confidence intervals.[17]
-
Protocol 2: Assessing the Sub-lethal Effects of this compound on a Non-Target Organism (e.g., Apis mellifera)
This protocol outlines a method to evaluate the impact of non-lethal doses of this compound on bee behavior and survival.[7][9]
-
Preparation of Dosing Solutions:
-
Determine the LC10 and LC20 (concentrations lethal to 10% and 20% of the population) from acute toxicity studies.
-
Prepare sucrose solutions (50% w/v) containing these sub-lethal concentrations of this compound.
-
Prepare a control solution of sucrose only.
-
-
Bee Collection and Acclimation:
-
Collect adult worker honey bees from a healthy, pesticide-free colony.
-
Acclimate the bees in cages in a controlled environment for at least 2 hours, providing the control sucrose solution.
-
-
Exposure:
-
Starve the bees for 2-3 hours before exposure.
-
Provide the dosing solutions in individual feeders for a set period (e.g., 4 hours).
-
After the exposure period, replace the dosing solutions with the control sucrose solution.
-
-
Observation and Data Collection:
-
Mortality: Record mortality daily for 10 days.
-
Behavioral Assays: At set time points (e.g., 24, 48, 96 hours post-exposure), conduct behavioral assays such as:
-
Proboscis Extension Reflex (PER): Test learning and memory by pairing an odor with a sucrose reward.
-
Locomotor Activity: Use an automated tracking system to measure movement speed and distance traveled.
-
-
Feeding Behavior: Measure the consumption of the sucrose solution over the 10-day period.
-
-
Data Analysis:
-
Compare the survival curves between the treatment groups using a Kaplan-Meier analysis.
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the results of the behavioral and feeding assays between the control and treatment groups.
-
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows, created using Graphviz (DOT language).
Caption: Proposed signaling pathway of this compound action at the insect synapse.
Caption: Experimental workflow for enhancing the selectivity of this compound.
References
- 1. Prethis compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lethal and sublethal effects of seven insecticides on three beneficial insects in laboratory assays and field trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. entomoljournal.com [entomoljournal.com]
- 9. posagroecologia.ufv.br [posagroecologia.ufv.br]
- 10. justagriculture.in [justagriculture.in]
- 11. The sublethal effects of pesticides on beneficial arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irispublishers.com [irispublishers.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.rdagriculture.in [journals.rdagriculture.in]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. academics.su.edu.krd [academics.su.edu.krd]
Technical Support Center: Addressing Solvent Effects in Coccinelline Bioactivity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkaloid Coccinelline. The focus is on mitigating the confounding effects of solvents in bioactivity assays to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro bioactivity studies?
A1: The choice of solvent for this compound, like many alkaloids, depends on the specific assay and the required concentration. While there is limited specific data on this compound's solubility, a common starting point for similar alkaloids is Dimethyl Sulfoxide (DMSO) due to its high solubilizing power. For certain applications, such as antifeedant assays, acetone has been used.[1] It is crucial to empirically determine the optimal solvent and to always use the lowest effective concentration to minimize solvent-induced bioactivity.
Q2: How can I determine the appropriate concentration of a solvent to use in my experiment?
A2: It is essential to perform a solvent tolerance assay for your specific cell line or assay system. This involves exposing your cells or assay components to a range of solvent concentrations (e.g., DMSO from 0.01% to 5% v/v) and measuring the same endpoint as your main experiment (e.g., cell viability, enzyme activity). The highest concentration of the solvent that does not cause a significant effect on its own is considered the maximum tolerable concentration.
Q3: What are the potential off-target effects of common solvents like DMSO and ethanol in this compound bioactivity assays?
A3: Both DMSO and ethanol can exert their own biological effects, which can interfere with the interpretation of this compound's bioactivity. This compound is known to be an inhibitor of nicotinic acetylcholine receptors (nAChRs).[2] Both DMSO and ethanol have been shown to modulate nAChR activity. For instance, DMSO can inhibit nAChR currents, with the effect being more pronounced with pre-incubation.[3] Ethanol can either potentiate or inhibit nAChR function depending on the receptor subtype and ethanol concentration.[4][5][6][7] These solvent effects can either mask or exaggerate the true activity of this compound.
Q4: How should I prepare my vehicle control?
A4: The vehicle control is critical for accurately assessing the bioactivity of this compound. It should contain the exact same concentration of the solvent used to dissolve the this compound in the final assay medium. This allows you to subtract any background effects caused by the solvent itself.
Q5: My results are not reproducible. Could the solvent be the cause?
A5: Yes, solvent handling can be a significant source of variability. For example, DMSO is hygroscopic and can absorb water from the atmosphere, changing its concentration and solubilizing properties over time. To ensure reproducibility, use high-purity, anhydrous solvents, aliquot stock solutions to avoid repeated freeze-thaw cycles, and store them properly (e.g., desiccated at -20°C).
Troubleshooting Guides
Issue 1: High background signal or unexpected activity in the vehicle control.
| Possible Cause | Troubleshooting Steps |
| Solvent concentration is too high, causing cytotoxicity or off-target effects. | 1. Perform a solvent dose-response curve to determine the no-effect concentration for your specific assay. 2. Lower the final solvent concentration in your experiment to the lowest possible level that maintains this compound solubility. |
| Solvent is interacting with the assay components. | 1. Review the literature for known interactions between your chosen solvent and assay components (e.g., specific enzymes, receptors, or detection reagents). 2. Consider switching to an alternative solvent with lower reactivity in your assay system. |
| Contamination of the solvent. | 1. Use a fresh, high-purity stock of the solvent. 2. Filter-sterilize the solvent if it is being used in cell-based assays. |
Issue 2: this compound precipitates out of solution during the experiment.
| Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound in the final assay medium. | 1. Increase the concentration of the stock solution in the pure solvent and use a smaller volume for dilution into the aqueous medium. 2. Perform serial dilutions rather than a single large dilution step. 3. Gently warm the assay medium to 37°C before adding the this compound stock solution. |
| The final concentration of the organic solvent is too low to maintain solubility. | 1. Slightly increase the final concentration of the organic solvent, ensuring it remains below the maximum tolerated concentration determined in your solvent tolerance assay. |
| Instability of this compound in the aqueous environment. | 1. Minimize the time between preparing the final dilution and performing the assay. 2. Investigate the pH stability of this compound and adjust the buffer of your assay medium if necessary. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inaccurate pipetting of the solvent or this compound stock solution. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of the final this compound dilution to add to all replicate wells. |
| Evaporation of the solvent from the stock solution or assay plate. | 1. Keep stock solution vials tightly capped. 2. Use sealed plates or plate sealers for long incubation periods. 3. Maintain a humidified environment in the incubator. |
| Degradation of this compound in the stock solution. | 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light if this compound is light-sensitive. |
Data Presentation: Solvent Effects on Bioassays
Table 1: General Tolerability of Common Solvents in Cell-Based Assays
| Solvent | Typical Max. Tolerated Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Can induce cell differentiation, apoptosis, and affect membrane permeability at higher concentrations.[8] |
| Ethanol | 0.1% - 0.5% | Can be cytotoxic and affect cell signaling pathways.[8] |
| Methanol | < 0.1% | Generally more toxic to cells than DMSO or ethanol. |
Note: These are general guidelines. The maximum tolerated concentration should always be determined experimentally for each specific cell line and assay.
Table 2: Reported Effects of Solvents on Nicotinic Acetylcholine Receptors (nAChRs)
| Solvent | Concentration | Effect on nAChR Function | Reference |
| DMSO | 0.1% | Inhibition of Torpedo electrocyte nAChR current with pre-incubation. No effect on mouse muscle nAChR. | [3] |
| Ethanol | 5-100 mM | Inhibition of α7 nAChR. | [4] |
| Ethanol | 20-75 mM | Potentiation of α2β4, α4β4, α2β2, and α4β2 nAChRs; Inhibition of α7 nAChRs. | [5] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Solvent Concentration
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO, ethanol) in the cell culture medium. The concentration range should span from a very low concentration (e.g., 0.01%) to a high concentration (e.g., 5%). Include a "medium only" control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound bioactivity assay.
-
Viability/Cytotoxicity Assay: At the end of the incubation period, perform a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "medium only" control. The maximum tolerated solvent concentration is the highest concentration that does not cause a significant decrease in cell viability.
Protocol 2: In Vitro nAChR Inhibition Assay with this compound
-
Cell Culture: Culture cells stably or transiently expressing the nAChR subtype of interest (e.g., α7 or α4β2) in the appropriate medium.
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a dilution series of this compound in the assay buffer containing a final DMSO concentration that is at or below the maximum tolerated level.
-
Prepare a vehicle control solution containing the same final DMSO concentration as the this compound dilutions.
-
Prepare the nAChR agonist solution (e.g., acetylcholine or nicotine) at the desired concentration in the assay buffer.
-
-
Assay Procedure (using a fluorescent membrane potential dye):
-
Plate the nAChR-expressing cells in a 96-well black, clear-bottom plate and allow them to grow to the desired confluency.
-
Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
Add the this compound dilutions or the vehicle control to the wells and incubate for the desired pre-incubation time.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the nAChR agonist to the wells to stimulate the receptors.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each this compound concentration and the vehicle control.
-
Normalize the response to the vehicle control to determine the percent inhibition by this compound.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. mdpi.com [mdpi.com]
- 7. barrowneuro.org [barrowneuro.org]
- 8. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Synthetic Coccinelline Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Coccinelline. The information is structured to address specific challenges that may arise during experimental work and scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges include:
-
Stereocontrol: Achieving the desired stereoisomer of the perhydro-9b-azaphenalene core is critical and can be difficult to control on a larger scale.
-
Low Yields: Some steps in the synthesis, particularly the multi-step construction of the tricyclic core, may have modest yields which are more problematic at scale.
-
Purification: The final N-oxide product, this compound, is highly polar, which can complicate purification by standard chromatographic methods. Intermediates may also present purification challenges.
-
Reaction Conditions: The use of sensitive reagents, such as organolithium compounds, and reactions requiring anhydrous conditions can be more difficult to manage in larger reactors.
Q2: Which synthetic route is most amenable to scale-up?
A2: Both the Stevens and the Ayer and Furuichi routes have been successful in producing this compound on a laboratory scale. The Stevens synthesis, which utilizes a Petrenko-Kritschenko piperidone synthesis, may offer a more convergent approach. However, a thorough process optimization would be required for either route to be considered for large-scale production.
Q3: How can the stereochemistry of the final product be controlled?
A3: Stereocontrol is primarily established during the reduction of the pyridine or a related heterocyclic precursor. The choice of catalyst (e.g., PtO2, Pd/C), solvent, and reaction conditions (temperature, pressure) can influence the diastereoselectivity of the hydrogenation. In some cases, chiral auxiliaries or asymmetric catalysis could be explored to achieve higher stereoselectivity.
Q4: What are the recommended analytical techniques for monitoring reaction progress and purity?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): For confirmation of molecular weight.
Troubleshooting Guides
Issue 1: Low Yield in the Formation of the Tricyclic Precursor (Prethis compound)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but should be done cautiously to avoid side product formation. |
| Poor quality of reagents. | Ensure all reagents, especially sensitive ones like organolithiums, are fresh and properly handled. Titrate organolithium solutions before use. | |
| Formation of side products | Incorrect stoichiometry or order of addition. | Carefully control the stoichiometry of reagents. In some cases, slow addition of a reagent can minimize side reactions. |
| Non-anhydrous conditions. | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Difficult purification | Co-elution of the product with impurities. | Optimize the chromatographic conditions (e.g., solvent system, stationary phase). A different purification technique, such as crystallization or distillation, may be more effective. |
Issue 2: Poor Stereoselectivity in the Hydrogenation Step
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple diastereomers | Inappropriate catalyst. | Screen different hydrogenation catalysts (e.g., PtO2, Pd/C, Rh/C). The choice of catalyst can have a significant impact on stereoselectivity. |
| Suboptimal reaction conditions. | Vary the solvent, temperature, and hydrogen pressure. These parameters can influence the conformation of the substrate on the catalyst surface. | |
| Catalyst poisoning | Impurities in the substrate or solvent. | Purify the substrate before hydrogenation. Use high-purity solvents. |
Issue 3: Low Yield and/or Difficult Purification in the Final N-Oxidation Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., m-CPBA). Monitor the reaction by TLC to ensure complete conversion. |
| Formation of over-oxidized byproducts | Excessive amount of oxidizing agent or prolonged reaction time. | Carefully control the stoichiometry of the oxidizing agent and monitor the reaction closely. |
| Product is highly water-soluble | The N-oxide group imparts high polarity. | During workup, extraction with a more polar solvent (e.g., chloroform or a mixture of chloroform and isopropanol) may be necessary. Lyophilization can be an effective final isolation step. |
| Difficult chromatographic purification | Strong binding of the polar N-oxide to silica gel. | Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. Ion-exchange chromatography could also be an option. |
Quantitative Data Summary
The following tables summarize reported and typical yields for key transformations in the synthesis of this compound. Note that yields can vary significantly based on reaction scale and specific conditions.
Table 1: Synthesis of Prethis compound (Tricyclic Amine Precursor)
| Step | Transformation | Reported/Typical Yield | Reference |
| 1 | Petrenko-Kritschenko Piperidone Synthesis | 75% | Stevens, 1979 |
| 2 | Krapcho Decarboxylation | 56% | Stevens, 1979 |
| 3 | Wittig Reaction | 82% | Stevens, 1979 |
| 4 | Catalytic Hydrogenation | 64% (for two steps) | Stevens, 1979 |
Table 2: Final N-Oxidation to this compound
| Step | Transformation | Reported/Typical Yield | Reference |
| 5 | N-Oxidation with m-CPBA | 64% (for two steps including hydrogenation) | Stevens, 1979 |
Experimental Protocols
Protocol 1: Synthesis of Prethis compound via the Stevens Route (Illustrative)
This protocol is an illustrative summary based on the synthesis by Robert V. Stevens. Researchers should consult the original publication for detailed procedures.
-
Petrenko-Kritschenko Piperidone Synthesis: React the appropriate dialdehyde precursor with an amine and a β-ketoester in a buffered aqueous solution. The resulting piperidone is then isolated.
-
Krapcho Decarboxylation: Heat the piperidone intermediate in a mixture of DMF and water with a salt such as NaCl to remove the ester group.
-
Wittig Reaction: Treat the resulting ketone with a Wittig reagent (e.g., methyltriphenylphosphonium bromide and n-butyllithium) in an ethereal solvent to form the exocyclic double bond.
-
Catalytic Hydrogenation: Subject the product of the Wittig reaction to catalytic hydrogenation using a catalyst such as Pd/C in a suitable solvent like methanol under a hydrogen atmosphere. This reduces the double bond and establishes the stereochemistry of the ring junctions.
Protocol 2: N-Oxidation of Prethis compound to this compound
-
Dissolution: Dissolve the Prethis compound precursor in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Oxidation: Cool the solution in an ice bath and add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ dropwise.
-
Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent such as aqueous sodium thiosulfate. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography or crystallization.
Mandatory Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for synthesis issues.
Validation & Comparative
A Comparative Analysis of Coccinelline and Precoccinelline Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of coccinelline and its precursor, prethis compound. These defensive alkaloids, produced by ladybirds of the Coccinella genus, have garnered scientific interest for their potent effects on nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in insecticide development and neuropharmacology. This document synthesizes available experimental data to offer an objective comparison of their performance.
Overview of Bioactivity
This compound is the N-oxide of prethis compound. Both are tricyclic alkaloids that serve as a chemical defense mechanism for ladybirds against predators.[1] Their primary and most studied bioactivity is the non-competitive inhibition of nicotinic acetylcholine receptors (nAChRs).[2][3] Prethis compound has been identified as a particularly potent inhibitor at these receptors.[4] While their effects on nAChRs are well-documented, research into other biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties, is less extensive, and direct comparative quantitative data is limited.
Comparative Quantitative Data
The primary area where quantitative comparative data is available for this compound and prethis compound is in their inhibition of nicotinic acetylcholine receptors.
Table 1: Comparative Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Target | Assay | IC50 (µM) | Potency Comparison |
| Prethis compound | Torpedo muscle nAChR | [³H]-TCP Displacement | ~2.5 | More Potent |
| This compound | Torpedo muscle nAChR | [³H]-TCP Displacement | >100 | Less Potent |
Data sourced from Leong et al., 2014.[2]
Note: A lower IC50 value indicates greater potency. The data clearly demonstrates that prethis compound is a significantly more potent inhibitor of the nAChR ion channel than its N-oxide, this compound.
Antimicrobial, Anti-inflammatory, and Antioxidant Activities
Experimental Protocols
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity of a test compound for nAChRs by measuring its ability to displace a known radioligand.
-
Materials:
-
Cell membranes prepared from tissue rich in nAChRs (e.g., Torpedo electric organ) or from cell lines expressing specific nAChR subtypes.
-
Radioligand: [³H]-TCP (N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine), a non-competitive channel blocker.
-
Test compounds: this compound and prethis compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound (this compound or prethis compound) and a fixed concentration of the radioligand ([³H]-TCP).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
-
Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Standardized microbial inoculum.
-
Test compounds: this compound and prethis compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (a known antibiotic/antifungal) and negative control (solvent).
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and controls in the microtiter plate wells containing the growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates under optimal growth conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.
-
Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production in Macrophages)
This assay assesses the potential anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compounds: this compound and prethis compound.
-
Griess reagent.
-
Nitrite standard solution.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compounds.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Materials:
-
DPPH solution in methanol.
-
Test compounds: this compound and prethis compound.
-
Positive control (e.g., ascorbic acid or Trolox).
-
Methanol.
-
-
Procedure:
-
Prepare different concentrations of the test compounds and the positive control in methanol.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
The decrease in absorbance indicates the radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Mandatory Visualizations
Caption: Non-competitive inhibition of the nAChR by prethis compound and this compound.
Caption: General experimental workflow for comparative bioactivity analysis.
References
- 1. Screening and Characterization of Antiglycoxidant Anthocyanins from Vaccinium myrtillus Fruit Using DPPH and Methylglyoxal Pre-Column HPLC Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Coccinelline Versus Synthetic Neonicotinoids: A Mechanistic and Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the naturally derived alkaloid coccinelline and the widely used class of synthetic insecticides, neonicotinoids. By examining their mechanisms of action, binding affinities, and insecticidal efficacy, this document aims to equip researchers with the necessary data to inform future insecticide development and resistance management strategies.
At a Glance: Key Mechanistic and Performance Differences
| Feature | This compound (and its precursor, Prethis compound) | Synthetic Neonicotinoids (e.g., Imidacloprid) |
| Source/Origin | Natural (Ladybug Alkaloid)[1] | Synthetic[1] |
| Target Receptor | Nicotinic Acetylcholine Receptor (nAChR)[1] | Nicotinic Acetylcholine Receptor (nAChR)[1] |
| Mechanism of Action | Non-competitive Antagonist[1] | Competitive Agonist[1] |
| Binding Site | Allosteric site (within the ion channel) | Orthosteric site (Acetylcholine binding site) |
| Mode of Action | Neurotoxin[1] | Systemic and contact neurotoxin[1] |
Quantitative Comparison of Receptor Binding and Insecticidal Activity
The following tables summarize the available quantitative data for the binding affinity and insecticidal activity of this compound-related alkaloids and various synthetic neonicotinoids.
Table 1: Nicotinic Acetylcholine Receptor Binding Affinity
| Compound | Receptor/Assay System | Radioligand | Parameter | Value (nM) |
| This compound | Torpedo muscle nAChR | [³H]-TCP | IC₅₀ | >100,000 |
| Prethis compound | Torpedo muscle nAChR | [³H]-TCP | IC₅₀ | 19,000 |
| Imidacloprid | Aplysia AChBP | [³H]-ACE | Kᵢ | 180 |
| Clothianidin | Aplysia AChBP | [³H]-ACE | Kᵢ | 808 |
| Thiacloprid | Aplysia AChBP | [³H]-ACE | Kᵢ | 21 |
| Acetamiprid | Aplysia AChBP | [³H]-ACE | Kᵢ | 41 |
| Nitenpyram | Aplysia AChBP | [³H]-ACE | Kᵢ | 404 |
Note: this compound and its analogs bind to an allosteric site, hence their affinity is measured by their ability to inhibit the binding of a channel blocker ([³H]-TCP). Neonicotinoids bind to the agonist site, and their affinity is measured by their ability to compete with another agonist ([³H]-ACE).
Table 2: Insecticidal Activity (LC₅₀/LD₅₀ Values)
| Compound | Target Insect | Parameter | Value |
| Prethis compound | Aphids (unspecified) | LC₅₀ | Data not yet widely available, but insecticidal activity is confirmed.[1] |
| Imidacloprid | Myzus persicae (Green Peach Aphid) | LC₅₀ | 0.04 mg a.i./L |
| Thiacloprid | Myzus persicae (Green Peach Aphid) | LC₅₀ | 1.314 mg a.i./L |
| Acetamiprid | Coccinella septempunctata (2nd instar larvae) | LC₅₀ | 9.412 mg a.i./L[2] |
| Clothianidin | Aphis gossypii (Cotton Aphid) | LC₅₀ | 0.47 mg/L |
| Imidacloprid | Coccinella septempunctata (4th instar larvae) | LD₅₀ | 671.56 ng a.i./insect[3][4] |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of action between this compound and neonicotinoids lies in how they interact with the nicotinic acetylcholine receptor (nAChR), a crucial component of the insect central nervous system.
Neonicotinoids act as competitive agonists . They mimic the natural neurotransmitter acetylcholine (ACh) and bind to the same site on the nAChR. This binding opens the ion channel, leading to a continuous influx of ions and hyperexcitation of the neuron. As neonicotinoids are not easily broken down by acetylcholinesterase, the enzyme that degrades ACh, the nerve cell is perpetually stimulated, leading to paralysis and death.[1]
This compound , on the other hand, is a non-competitive antagonist . It does not compete with ACh for the primary binding site. Instead, it binds to a different, allosteric site located within the ion channel of the nAChR.[1] This binding blocks the channel, preventing ions from flowing through, even when ACh or a neonicotinoid is bound to the agonist site. This effectively inhibits nerve signal transmission, also leading to paralysis and death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound and synthetic neonicotinoids.
Protocol 1: Insecticidal Activity via Leaf-Dip Bioassay (for Aphids)
This protocol is adapted for determining the lethal concentration (LC₅₀) of a test compound against aphids.[1]
Objective: To determine the concentration of a test compound that is lethal to 50% of a test population of aphids.
Materials:
-
Test insects (e.g., Myzus persicae).
-
Host plant leaves (e.g., cabbage or bell pepper).
-
Test compound (e.g., prethis compound or a neonicotinoid).
-
Solvent (e.g., acetone with a surfactant like Triton X-100).
-
Petri dishes lined with moist filter paper.
-
Soft brush.
-
Micro-pipettes.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the solvent. A control solution containing only the solvent should also be prepared.
-
Leaf Treatment: Dip host plant leaves into each test solution for a uniform duration (e.g., 10-15 seconds). Allow the leaves to air dry completely.
-
Insect Exposure: Place the treated leaves into the Petri dishes. Using a soft brush, transfer a known number of adult aphids (e.g., 20-30) onto each leaf disc.
-
Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Mortality Assessment: After a set period (e.g., 24, 48, or 72 hours), count the number of dead aphids. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.
Protocol 2: Competitive Radioligand Binding Assay for nAChR Agonists
This protocol is used to determine the binding affinity (Kᵢ) of competitive agonists like neonicotinoids.
Objective: To measure the ability of an unlabeled compound to displace a radiolabeled ligand from the orthosteric binding site of the nAChR.
Materials:
-
Receptor source: Membranes from insect cell lines or tissues expressing the target nAChR.
-
Radioligand (e.g., [³H]-Imidacloprid or [³H]-Epibatidine).
-
Unlabeled test compounds (neonicotinoids).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 2 hours at 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 3: Non-Competitive Radioligand Binding Assay ([³H]-TCP Displacement)
This protocol is suitable for determining the binding affinity (IC₅₀) of non-competitive inhibitors like this compound that bind within the ion channel.
Objective: To measure the ability of a test compound to displace a radiolabeled channel blocker from its binding site within the nAChR ion channel.
Materials:
-
Receptor source: Membranes rich in nAChRs (e.g., from Torpedo electric organ).
-
Radioligand: [³H]-TCP (Tenocyclidine), a known nAChR channel blocker.
-
Unlabeled test compounds (e.g., this compound, prethis compound).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]-TCP, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-TCP binding (IC₅₀) by non-linear regression analysis of the competition curve.
Conclusion and Future Directions
The comparison between this compound and synthetic neonicotinoids reveals two distinct strategies for targeting the insect nAChR. Neonicotinoids, as competitive agonists, are highly potent insecticides but are associated with resistance development and concerns about off-target effects. This compound and related alkaloids, acting as non-competitive antagonists, represent a potentially valuable alternative or complementary mode of action. Their unique binding site and mechanism could be leveraged to develop new insecticides that are effective against neonicotinoid-resistant pest populations.
Further research is required to fully elucidate the insecticidal spectrum and potency of this compound and other ladybug alkaloids against a broader range of agricultural pests. Field trials are also necessary to evaluate their efficacy and environmental safety under real-world conditions. The development of synthetic analogs of this compound could also lead to the discovery of novel insecticidal compounds with improved stability and efficacy. The distinct mechanisms of these two classes of nAChR modulators offer promising avenues for the future of insecticide discovery and sustainable pest management.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity and Lethal Effect of Greenhouse Insecticides on Coccinella septempunctata (Coleoptera: Coccinellidae) as Biological Control Agent of Myzus persicae (Hemiptera: Aphididae) | MDPI [mdpi.com]
- 4. Toxicity and Lethal Effect of Greenhouse Insecticides on Coccinella septempunctata (Coleoptera: Coccinellidae) as Biological Control Agent of Myzus persicae (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Guide to the Non-Competitive Antagonism of Nicotinic Acetylcholine Receptors by Coccinelline
For Immediate Release
This guide provides a comprehensive comparison of the ladybug alkaloid, Coccinelline, and other well-characterized non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details established research protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding of nAChR pharmacology.
Nicotinic acetylcholine receptors are crucial ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their modulation by non-competitive antagonists, which bind to a site distinct from the acetylcholine binding site, offers a promising avenue for therapeutic intervention in a variety of neurological disorders. This compound, a natural alkaloid, has emerged as a noteworthy non-competitive antagonist of nAChRs, exhibiting its inhibitory action through an allosteric mechanism within the ion channel pore.
This guide will delve into the validation of this compound's mechanism and compare its performance with other established non-competitive antagonists, providing a valuable resource for the scientific community.
Comparative Analysis of Non-Competitive nAChR Antagonists
To contextualize the activity of this compound, its inhibitory potency is compared with that of other well-documented non-competitive nAChR antagonists: mecamylamine, bupropion, and phencyclidine (PCP). The following table summarizes their half-maximal inhibitory concentrations (IC50) against various nAChR subtypes. It is important to note that direct comparison of potency can be influenced by the specific nAChR subtype and the experimental conditions used.
| Compound | nAChR Subtype | IC50 (µM) | Reference |
| This compound (N-oxide of Prethis compound) | Torpedo muscle | 20 ± 2 | [1] |
| Prethis compound | Torpedo muscle | 1.8 ± 0.3 | [1] |
| Hippodamine | Torpedo muscle | 1.9 ± 0.3 | [1] |
| Mecamylamine | α3β4 (human) | 0.64 | [2] |
| α4β2 (human) | 2.5 | [2] | |
| α7 (human) | 6.9 | [2] | |
| Torpedo | ~1-10 (Voltage-dependent) | [3] | |
| Bupropion | Torpedo muscle (resting state) | 3.6 ± 0.46 | [4] |
| Torpedo muscle (desensitized state) | 1.2 ± 0.34 | [4] | |
| α1β1γδ (human muscle) | Low µM range | [5] | |
| α3β4 (human ganglionic) | Low µM range | [5] | |
| Phencyclidine (PCP) | Torpedo | High potency | [6][7] |
| Muscle | Lower potency than Torpedo | [6][7] |
Experimental Protocols
The validation of non-competitive antagonism of nAChRs relies on a combination of electrophysiological and biochemical assays. Below are detailed protocols for two key experimental techniques.
Two--Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is instrumental in characterizing the functional effects of antagonists on nAChRs expressed in a controlled environment.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free oocyte Ringer's solution) for 1-2 hours with gentle agitation.
-
Manually select healthy oocytes and inject each with 50 nL of cRNA encoding the desired nAChR subunits (e.g., α7, or a combination of α and β subunits) at a concentration of approximately 1 µg/µL.
-
Incubate the injected oocytes at 16-18°C for 2-7 days in Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with oocyte Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-5 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential, typically between -50 mV and -70 mV.
-
Apply the agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20) via the perfusion system to establish a baseline current.
-
To test for non-competitive antagonism, co-apply the agonist with increasing concentrations of the antagonist (e.g., this compound). A decrease in the maximal agonist-evoked current that cannot be overcome by increasing agonist concentrations is indicative of non-competitive inhibition.
3. Data Analysis:
-
Measure the peak amplitude of the inward current in response to agonist application in the absence and presence of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay ([³H]-TCP Displacement)
This biochemical assay is used to determine if a compound binds to the ion channel pore of the nAChR, a characteristic of many non-competitive antagonists. [³H]-TCP (tenocyclidine) is a radiolabeled ligand that binds within the pore of the nAChR.
1. Membrane Preparation:
-
Homogenize tissue rich in nAChRs (e.g., Torpedo electric organ or transfected cell lines) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in the assay buffer.
2. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [³H]-TCP (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-TCP, a high concentration of a known non-competitive antagonist (e.g., 100 µM PCP) to saturate the specific binding sites, and the membrane preparation.
-
Displacement: Add assay buffer, [³H]-TCP, increasing concentrations of the test compound (e.g., this compound), and the membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-TCP binding against the concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value of the test compound.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the nAChR signaling pathway and the experimental workflows.
Caption: nAChR Signaling Pathway.
Caption: Experimental Workflow for nAChR Antagonist Validation.
Conclusion
The validation of this compound as a non-competitive antagonist of nAChRs, supported by the experimental data and protocols outlined in this guide, highlights its potential as a valuable pharmacological tool and a lead compound for drug discovery. By binding to an allosteric site within the ion channel, this compound and similar compounds offer a mechanism for modulating nAChR activity that is distinct from competitive antagonists. The comparative data presented here, alongside detailed methodologies, provides a solid foundation for further research into the therapeutic applications of non-competitive nAChR antagonists. The continued exploration of such compounds is crucial for advancing our understanding of cholinergic signaling and developing novel treatments for a range of neurological and psychiatric disorders.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 6. Determinants of Phencyclidine Potency on the Nicotinic Acetylcholine Receptors from Muscle and Electric Organ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of phencyclidine potency on the nicotinic acetylcholine receptors from muscle and electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of Coccinelline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential cross-species insecticidal activity of Coccinelline and its precursor, Prethis compound. Due to a lack of publicly available direct comparative mortality data for this compound against various insect pests, this guide focuses on its demonstrated activity at the molecular target level and provides detailed experimental protocols to enable further research into its potential as a broad-spectrum insecticide.
This compound and its related alkaloids, produced by ladybirds (family Coccinellidae), are recognized for their defensive properties against predators.[1][2] The primary mechanism of action for these compounds is the non-competitive inhibition of nicotinic acetylcholine receptors (nAChRs), a crucial component of the insect central nervous system.[3] This mode of action suggests potential for development as a bio-insecticide. This guide synthesizes the available data on the activity of these compounds and outlines methodologies for their evaluation against various insect pests.
Comparative Biological Activity at the Molecular Level
| Compound | Target | IC50 (µM) [95% CI] | Notes |
| Prethis compound | Torpedo muscle nAChR | 1.8 [Not Specified] | The precursor to this compound, demonstrating high affinity for the nAChR ion channel. |
| This compound | Torpedo muscle nAChR | 20.0 [Not Specified] | The N-oxide of Prethis compound, showing a lower binding affinity compared to its precursor. This may have implications for its bioavailability and insecticidal activity. |
Note: This data is derived from binding assays with nAChRs from the electric ray (Torpedo californica) and may not be directly proportional to the insecticidal activity against specific agricultural pests. Further research is required to establish the correlation between nAChR binding affinity and in vivo toxicity in different insect species.
Proposed Research Targets for Cross-Species Activity Evaluation
To ascertain the practical insecticidal efficacy of this compound, it is imperative to conduct bioassays on a variety of economically important insect pests. The following species are proposed as initial targets for evaluation due to their significant impact on agriculture:
-
Diamondback Moth (Plutella xylostella) : A major pest of cruciferous crops worldwide, known for its rapid development of resistance to conventional insecticides.[4][5][6]
-
Cotton Aphid (Aphis gossypii) : A polyphagous pest that damages a wide range of crops through direct feeding and virus transmission.[7][8][9]
-
Two-Spotted Spider Mite (Tetranychus urticae) : A highly polyphagous mite that can cause significant damage to numerous crops and has a high potential for developing acaricide resistance.[10][11][12]
Experimental Protocols
To facilitate the investigation of this compound's cross-species activity, the following detailed protocols for standardized insect bioassays are provided.
Leaf-Dip Bioassay for Sucking and Chewing Insects
This method is suitable for assessing the toxicity of a compound to insects that feed on foliage, such as aphids and the larval stages of moths.
Materials:
-
Technical grade this compound (or a standardized extract)
-
Volatile solvent (e.g., acetone)
-
Distilled water
-
Surfactant (e.g., Triton X-100 or Tween 80)
-
Host plant leaves (e.g., cabbage for P. xylostella, cotton for A. gossypii)
-
Petri dishes
-
Filter paper
-
Agar
-
Soft paintbrush
-
Test insects (synchronized in age and developmental stage)
-
Environmental chamber (controlled temperature, humidity, and photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of serial dilutions from the stock solution.
-
For the final test solutions, dilute the stock dilutions in distilled water containing a surfactant (e.g., 0.01% v/v) to ensure even coating of the leaves. A control solution should contain only distilled water and the surfactant.
-
-
Leaf Preparation and Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a test solution for a consistent duration (e.g., 10-15 seconds) with gentle agitation.
-
Allow the leaves to air-dry completely in a fume hood.
-
-
Insect Exposure:
-
Prepare petri dishes with a layer of agar (1-1.5% w/v) to maintain leaf turgidity.
-
Place one treated leaf disc in each petri dish.
-
Carefully transfer a known number of test insects (e.g., 20-30) onto each leaf disc using a soft paintbrush.
-
Seal the petri dishes with ventilated lids.
-
-
Incubation and Data Collection:
-
Maintain the petri dishes in an environmental chamber under controlled conditions suitable for the test insect.
-
Assess mortality at 24, 48, and 72-hour intervals. An insect is considered dead if it is unable to move when gently prodded with the paintbrush.
-
Record the number of dead insects for each concentration and replicate.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Perform probit or logit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.
-
Topical Application Bioassay for Contact Toxicity
This method directly applies the test compound to the insect's cuticle, providing a measure of its contact toxicity.
Materials:
-
Technical grade this compound
-
Acetone (or other suitable volatile solvent)
-
Micro-applicator or calibrated micropipette
-
CO2 or cold anesthesia setup
-
Glass vials or petri dishes
-
Test insects
-
Environmental chamber
Procedure:
-
Preparation of Dosing Solutions:
-
Dissolve this compound in acetone to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create a range of doses.
-
-
Insect Handling and Application:
-
Anesthetize the insects using CO2 or by placing them on a cold surface.
-
Using a micro-applicator, apply a precise volume (e.g., 0.5-1 µL) of the dosing solution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent only.
-
-
Holding and Observation:
-
Place the treated insects in clean containers with access to food and water (if necessary).
-
Maintain the containers in an environmental chamber.
-
Record mortality at 24, 48, and 72 hours post-application.
-
-
Data Analysis:
-
Calculate the LD50 and LD90 values using probit or logit analysis.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR) Inhibition
The primary insecticidal action of this compound is attributed to its role as a non-competitive antagonist of nAChRs. The following diagram illustrates this mechanism.
Caption: Mechanism of nAChR non-competitive antagonism by this compound.
Experimental Workflow for Insecticidal Bioassay
The following diagram outlines the general workflow for conducting an insecticidal bioassay to determine the efficacy of this compound.
Caption: General workflow for conducting an insecticidal bioassay.
Conclusion
This compound and its precursor, Prethis compound, demonstrate significant binding affinity to nicotinic acetylcholine receptors, indicating their potential as insecticidal compounds. However, a critical knowledge gap exists regarding their direct toxicity to a range of economically important insect pests. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the cross-species activity of this compound. Such research is essential to determine its viability as a novel, bio-based insecticide for integrated pest management programs. Future studies should focus on generating robust dose-response data for various pest species and exploring the potential for synergistic effects with other control agents.
References
- 1. 9vom.in [9vom.in]
- 2. taaleem.in [taaleem.in]
- 3. Prethis compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility of field populations of the diamondback moth, Plutella xylostella, to a selection of insecticides in Central China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens [mdpi.com]
- 7. Coccinellid predation efficiency on Aphis gossypii (Hemiptera: Aphididae) under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Aphis gossypii Killing Surfactin Produced by Bacillus australimaris TRM82479 of Taklamakan Desert Origin[v1] | Preprints.org [preprints.org]
- 9. jast.modares.ac.ir [jast.modares.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Sustainable Management of Tetranychus urticae and Trialeurodes vaporariorum on Tomato and Cucumber Plants Using Rhamnolipids and Essential Oil-Based Biocontrol Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejppri.eg.net [ejppri.eg.net]
Unraveling the Structure-Activity Relationship of Coccinelline Derivatives as Nicotinic Acetylcholine Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
Coccinelline and its precursor, prethis compound, are tricyclic alkaloids produced by ladybugs of the Coccinella genus. These compounds are part of the insect's chemical defense mechanism and have garnered significant interest in the scientific community for their biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound, prethis compound, and their analogues, with a focus on their potent, non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are critical for synaptic transmission in the central and peripheral nervous systems, making them important targets for drug discovery in various fields, including neurodegenerative diseases and pain management.[1]
The inhibitory action of these alkaloids is exerted through binding to an allosteric site within the ion channel pore, which blocks the flow of ions without competing with the natural agonist, acetylcholine.[1] The data presented herein is primarily derived from radioligand binding assays that measure the displacement of [³H]-TCP, a radioligand that binds to the ion channel pore of the Torpedo muscle nAChR.[2]
Comparative Biological Activity of this compound Derivatives
The inhibitory potency of this compound, prethis compound, and their derivatives against the nAChR ion channel is a key indicator of their biological activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of [³H]-TCP binding, are used to quantify this activity. A lower IC50 value signifies a higher binding affinity and greater potency.[2]
| Compound | Structural Modification from Prethis compound | IC50 (µM) for inhibition of [³H]-TCP binding |
| Prethis compound | - | ~2.5[2] |
| Hippodamine | Stereoisomer of Prethis compound | ~2.5[2] |
| N-Methyl-prethis compound | N-methylation (quaternary amine) | ~2.5[2] |
| N-Methyl-hippodamine | N-methylation (quaternary amine) | ~2.5[2] |
| This compound | N-oxide of Prethis compound | >100 [2] |
| Convergine | N-oxide of Hippodamine | >100[2] |
Key Structure-Activity Relationship Insights:
-
The N-oxide Moiety is Detrimental to Activity: The most significant finding from the comparative data is the dramatic decrease in inhibitory activity upon the N-oxidation of prethis compound to form this compound. The IC50 value for this compound is substantially higher (>100 µM) than that of its precursor, prethis compound (~2.5 µM), indicating a significant loss of potency.[2] The same trend is observed between hippodamine and its N-oxide, convergine.[2] This suggests that the free tertiary amine in prethis compound and hippodamine is crucial for high-affinity binding to the nAChR ion channel.
-
Stereochemistry and N-methylation Have Minimal Impact: Interestingly, the stereoisomerism between prethis compound and hippodamine does not appear to affect their binding affinity, as they exhibit nearly identical IC50 values.[2] Furthermore, the N-methylation of both prethis compound and hippodamine to form their respective quaternary amine derivatives also results in no significant change in potency.[2] This indicates that while the presence of the nitrogen atom is critical, its immediate chemical environment in terms of stereochemistry and quaternization does not significantly alter its interaction with the binding site.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the structure-activity relationship of this compound derivatives.
Radioligand Binding Assay for nAChR Antagonism
This assay quantifies the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the nicotinic acetylcholine receptor.
Objective: To determine the IC50 value of this compound derivatives for the ion channel pore of the nAChR.
Materials:
-
Membrane preparations from Torpedo electric organ (rich in muscle-type nAChRs).
-
[³H]-TCP (tritiated N-(1-[2-thienyl]cyclohexyl)piperidine) as the radioligand.
-
Test compounds (this compound, prethis compound, and their analogues) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Aliquots of the Torpedo membrane preparation are incubated with a fixed concentration of [³H]-TCP and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known non-competitive blocker (e.g., phencyclidine).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by plotting the percentage of inhibition of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
While the primary target of this compound derivatives appears to be nAChRs, alkaloids often exhibit a broad range of biological activities, including antimicrobial effects. The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a particular microorganism.
Materials:
-
Test compounds (this compound derivatives).
-
Bacterial or fungal strains.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, often confirmed by measuring the optical density at 600 nm.[3]
Visualizing the Structure-Activity Relationship and Experimental Workflow
Caption: Structure-Activity Relationship of this compound Derivatives.
Caption: General Experimental Workflow for SAR Studies.
Caption: Proposed Mechanism of nAChR Antagonism by Prethis compound.
References
A Comparative Analysis of Coccinelline and Related Alkaloids from Coccinella Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Coccinelline and its related defensive alkaloids found across various species of the Coccinella genus. This compound and its precursors are crucial components of the chemical defense system in ladybirds, offering protection against predators.[1] Recent research has shifted from a hypothesized polyketide origin to a fatty acid-derived pathway for their biosynthesis.[1][2] This document synthesizes the current understanding of these alkaloids, focusing on their biosynthesis, comparative toxicity, and the experimental protocols for their study.
Comparative Toxicity of Ladybird Species
Direct quantitative comparisons of this compound concentrations across different Coccinella species are not extensively documented in readily available literature. However, the overall toxicity of whole-body extracts, which is largely attributable to these defensive alkaloids, has been compared. This serves as a proxy for the defensive efficacy of the alkaloid cocktail present in each species.
| Species | Relative Toxicity Ranking | Key Alkaloid(s) |
| Harmonia axyridis (Harlequin Ladybird) | Most Toxic | Harmonine |
| Adalia bipunctata (Two-spotted Ladybird) | High | Adaline |
| Cynegetis impunctata | Medium | Not specified |
| Coccinella septempunctata (Seven-spotted Ladybird) | Lower | This compound, Prethis compound |
| Calvia quatuordecimguttata (Cream-spot Ladybird) | Lowest | Not specified |
This table is synthesized from a study that quantified the toxicity of whole-body extracts of different ladybird species using bioassays on Daphnia magna.[3] The alien invasive species Harmonia axyridis was found to be significantly more toxic than the other native species tested.[3]
It is important to note that many coccinellid species possess species-specific alkaloid profiles, which can be distinct enough to identify the species when consumed by a predator.[4][5]
Experimental Protocols
The study of coccinellid alkaloids involves several key experimental stages, from extraction to analysis.
Alkaloid Extraction and Purification
This protocol outlines a general method for the extraction of alkaloids from ladybird samples.
-
Objective: To isolate the crude alkaloid mixture from ladybird tissue.
-
Methodology:
-
Sample Collection: Ladybirds are collected and may be induced to "reflex bleed," releasing hemolymph rich in alkaloids.[6] Alternatively, whole-body extracts can be used.[3]
-
Homogenization: The collected hemolymph or whole insects are homogenized in a suitable solvent, such as methanol.
-
Acid-Base Extraction: This is a standard technique for separating alkaloids from other components.
-
The methanolic extract is acidified (e.g., with HCl), converting the alkaloids into their salt form, which is soluble in the aqueous layer.
-
The solution is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.
-
The aqueous layer is then made basic (e.g., with NaOH or NH4OH), converting the alkaloid salts back to their free base form.
-
The free base alkaloids are then extracted into an organic solvent.
-
-
Drying and Concentration: The organic extract containing the alkaloids is dried (e.g., over anhydrous sodium sulfate) and the solvent is evaporated to yield the crude alkaloid extract.
-
In Vitro Biosynthesis Using Radiolabeled Precursors
This method is fundamental for elucidating the biosynthetic pathway of the alkaloids.
-
Objective: To identify the precursors of coccinellid alkaloids and the site of their biosynthesis.[6]
-
Methodology:
-
Precursor Selection: Radiolabeled precursors, such as [1-14C] or [2-14C]acetate, are selected. Studies have shown that stearic acid is an efficient precursor for this compound, while glutamine is the likely source of the nitrogen atom.[1][2]
-
Incubation: The fat body of the ladybug, identified as the site of biosynthesis, is dissected and incubated with the radiolabeled precursors in a suitable medium.[1][2]
-
Extraction: Following incubation, the alkaloids are extracted from the tissue and the medium using the acid-base extraction method described above.
-
Analysis: The radioactivity of the purified alkaloid fraction is measured to determine the extent of precursor incorporation. This provides evidence for the metabolic pathway.
-
Analytical Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of different alkaloids within the crude extract.[7][8]
-
Objective: To separate, identify, and quantify the specific alkaloids present in an extract.
-
Methodology:
-
Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent for injection.
-
GC-MS Analysis: The sample is injected into the GC-MS system.
-
The gas chromatograph separates the different alkaloids based on their volatility and interaction with the capillary column (e.g., DB-5MS).[7]
-
The mass spectrometer then fragments the separated compounds, producing a characteristic mass spectrum for each alkaloid that allows for its identification by comparison to known standards or library data.
-
-
Quantification: By using internal standards, the amount of each alkaloid in the original sample can be quantified.
-
Visualizations: Pathways and Workflows
Proposed Biosynthetic Pathway of this compound
Recent studies suggest that this compound biosynthesis follows a fatty acid pathway rather than a polyketide pathway.[1][2] Acetate is the primary building block for the synthesis of stearic acid (C18:0), which is a more efficiently incorporated precursor than other fatty acids.[1] The nitrogen atom is proposed to be derived from glutamine.[1][2]
Caption: Proposed biosynthetic pathway of this compound from fatty acid precursors.
General Experimental Workflow for Alkaloid Analysis
The process of analyzing coccinellid alkaloids involves a systematic workflow from sample collection to data interpretation.
Caption: A generalized workflow for the extraction and analysis of coccinellid alkaloids.
Signaling Pathway: Inhibition of Nicotinic Acetylcholine Receptors
Prethis compound, a key ladybird alkaloid, functions as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[9] This mechanism is central to its toxic and deterrent effects.
Caption: Mechanism of nAChR inhibition by Prethis compound via allosteric binding.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro production of adaline and this compound, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraspecific and interspecific comparison of toxicity of ladybirds (Coleoptera: Coccinellidae) with contrasting colouration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. First report of fatty acid-derived alkaloids produced by species of the ladybird genus Scymnus (Coccinellidae: Coleoptera) [comptes-rendus.academie-sciences.fr]
- 9. Prethis compound - Wikipedia [en.wikipedia.org]
Synergistic Effects of Coccinelline with Natural Insecticides: A Review of a Novel Concept in Pest Management
An initial review of scientific literature reveals a significant gap in research regarding the synergistic effects of Coccinelline, a defensive alkaloid found in ladybugs (Coccinellidae), with other natural insecticides. this compound serves as a crucial defense mechanism for ladybugs against predators and is not developed or studied as an insecticide for agricultural or other pest control applications.[1] Consequently, there is no experimental data available to create a direct comparison guide on this specific topic.
However, the underlying concept of synergistic interactions between natural compounds, particularly alkaloids and other insecticides, is a burgeoning field of study aimed at developing more potent and sustainable pest management strategies.[2][3][4][5] This guide will, therefore, provide a comprehensive overview of the principles of insecticide synergism, using documented examples of other natural alkaloids and compounds that have been studied for these properties. This will serve as a model for how such research on a compound like this compound could be structured if data were available.
Understanding Synergism in Insecticides
Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[6] In the context of insecticides, a synergist may not be toxic on its own but can enhance the efficacy of an active insecticidal agent.[6][7] This is often achieved by inhibiting the insect's metabolic enzymes, such as cytochrome P450 monooxygenases or esterases, which would otherwise detoxify the insecticide.[7][8]
The exploration of synergistic combinations is driven by the need to combat insecticide resistance, reduce the required dosage of active ingredients, and minimize environmental impact.[2][3][7] Plant-derived compounds, including alkaloids, essential oils, and flavonoids, are of particular interest as potential synergists.[6][9][10]
Case Study: Synergism Between Natural Alkaloids and Essential Oils
To illustrate the principles of synergistic action, this section details a study on the combined pesticidal effects of the alkaloids matrine (MT) and oxymatrine (OMT) with the monoterpene essential oil 1,8-cineole (CN).[2][3] This study provides a clear example of how the efficacy of natural insecticides can be significantly enhanced through combination.
Data on Synergistic Effects Against Plutella xylostella and Tetranychus urticae
The following tables summarize the quantitative data from experiments assessing the synergistic effects of these compounds against two common agricultural pests. The Co-toxicity Coefficient (CTC) is a key metric, where a value greater than 120 indicates a synergistic effect.
Table 1: Larvicidal Activity against P. xylostella (48h LC50)
| Compound/Mixture | LC50 (mg/mL) | Synergistic Effect (CTC) |
| Matrine (MT) | 0.899 | - |
| Oxymatrine (OMT) | 1.158 | - |
| MT/OMT (8:2 ratio) | 0.708 | 133 (Synergistic) |
| MT/OMT (8:2) + 1,8-cineole (CN) | 0.441 | 213 (Significant Synergism) |
| Data sourced from a 2023 study on the pesticidal activities of natural compounds.[2] |
Table 2: Acaricidal Activity against T. urticae (72h LC50)
| Compound/Mixture | LC50 (mg/mL) | Synergistic Effect (CTC) |
| Matrine (MT) | 2.014 | - |
| Oxymatrine (OMT) | 2.377 | - |
| MT/OMT (3:7 ratio) | 1.405 | 160 (Synergistic) |
| MT/OMT (3:7) + 1,8-cineole (CN) | 0.894 | 252 (Significant Synergism) |
| Data sourced from a 2023 study on the pesticidal activities of natural compounds.[2] |
These results demonstrate that not only do the two alkaloids exhibit synergism when combined, but the addition of 1,8-cineole significantly enhances their potency against both insect and mite pests.[2]
Experimental Protocols
Detailed and standardized methodologies are crucial for assessing synergistic effects accurately. Below are outlines of typical protocols used in such studies.
Insect Rearing and Compound Preparation
-
Insect Colonies: Target pests (e.g., Plutella xylostella) are reared in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 16:8 L:D photoperiod) on a suitable host plant or artificial diet to ensure a consistent supply of healthy, uniform individuals for bioassays.
-
Compound Preparation: Natural compounds (e.g., matrine, 1,8-cineole) are dissolved in a suitable solvent (e.g., acetone or ethanol) to create stock solutions. Serial dilutions are then prepared to determine dose-response relationships.
Bioassay for Insecticidal Activity
-
Method: A common method is the leaf-dip bioassay. Fresh host plant leaves are dipped into the different concentrations of the test solutions for a set time (e.g., 10-30 seconds) and allowed to air dry.
-
Procedure: Third-instar larvae of the target pest are placed on the treated leaves within a petri dish. A control group is exposed to leaves treated only with the solvent.
-
Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
Assessment of Synergy
-
Calculation of LC50: The lethal concentration that kills 50% of the test population (LC50) is calculated for each compound and mixture using Probit analysis.
-
Co-toxicity Coefficient (CTC): To determine the nature of the interaction, the CTC is calculated using the following formula:
CTC = (LC50 of Compound A alone / LC50 of Compound A in mixture) x 100
A CTC value > 120 indicates synergism, a value between 80 and 120 indicates an additive effect, and a value < 80 indicates antagonism.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clarifying complex processes and relationships in scientific research. The following are examples created using the DOT language for Graphviz.
Caption: Workflow for assessing insecticide synergy.
Caption: Hypothetical mechanism of insecticide synergism.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Alkaloid Insecticides - Lifeasible [lifeasible.com]
- 6. Insights into the Use of Eco-Friendly Synergists in Resistance Management of Leptinotarsa decemlineata (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Interactions between Plant Metabolites Affect Herbivores: A Study with Pyrrolizidine Alkaloids and Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impact: Coccinelline-based Biocontrol vs. Synthetic Pesticides
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impacts of utilizing Coccinellidae, a family of beetles commonly known as ladybugs that produce the defensive alkaloid Coccinelline, as a biological pest control agent against the use of prevalent synthetic pesticides. The assessment focuses on key environmental fate parameters and effects on non-target organisms, supported by available data and standardized experimental methodologies.
The use of Coccinellidae in agriculture represents a cornerstone of integrated pest management (IPM) strategies, aiming to reduce reliance on chemical interventions.[1][2] These predatory insects are effective against a variety of soft-bodied pests, such as aphids and scale insects.[1][2] In contrast, synthetic pesticides, despite their efficacy in pest control, have been associated with a range of adverse environmental effects.[3][4] This comparison examines three major classes of synthetic insecticides: organophosphates, neonicotinoids, and pyrethroids.
Quantitative Environmental Impact Assessment
The following tables summarize key data points related to the environmental impact of the selected synthetic pesticide classes. Due to the nature of this compound as a component of a biological control system, direct comparative quantitative data from standardized ecotoxicological studies are largely unavailable. The environmental impact of Coccinellidae is generally assessed through ecological studies on population dynamics and non-target effects rather than single-compound toxicity tests.
Table 1: Environmental Fate and Persistence
| Parameter | This compound (as part of Biocontrol) | Organophosphates | Neonicotinoids | Pyrethroids |
| Soil Half-Life | Biodegradable; persists as long as the host organism. Specific soil half-life data for the alkaloid is not available. | Varies from days to months. Can persist for years under certain conditions (e.g., low temperature, specific pH).[5][6] | Can be persistent, with half-lives ranging from days to over 1000 days in some cases. | Generally shorter half-life in soil compared to other classes, but can still persist for several months. |
| Water Solubility | Data not available for the isolated alkaloid. | Generally soluble, leading to potential for groundwater and surface water contamination.[5][6] | High water solubility contributes to runoff and leaching into aquatic environments.[7][8] | Low water solubility, but can adsorb to soil particles and enter waterways through erosion. |
| Bioaccumulation Potential | Not expected to bioaccumulate in the same manner as synthetic pesticides. | Generally low to moderate potential for bioaccumulation. | Systemic in plants, can be present in nectar and pollen. Low to moderate bioaccumulation in aquatic organisms. | Can bioaccumulate in aquatic organisms due to their lipophilicity. |
Table 2: Ecotoxicity to Non-Target Organisms
| Organism Group | This compound (as part of Biocontrol) | Organophosphates | Neonicotinoids | Pyrethroids |
| Bees & Other Pollinators | Generally considered safe for pollinators as part of a targeted biocontrol strategy. Some studies suggest potential for intraguild predation. | Highly toxic to bees and other beneficial insects. | Highly toxic to bees, linked to colony collapse disorder.[8][9][10] | Toxic to bees and other beneficial insects.[10] |
| Aquatic Invertebrates | No direct data on this compound. Use of ladybugs does not directly contaminate water bodies. | Highly toxic to aquatic invertebrates. | Highly toxic to aquatic invertebrates, impacting aquatic ecosystems.[8] | Extremely toxic to aquatic invertebrates and fish.[11][12] |
| Birds | Considered safe. | Can be toxic to birds through direct ingestion or consumption of contaminated prey. | Can have sublethal effects on birds, impacting reproduction and navigation. | Generally less toxic to birds than to aquatic organisms and insects. |
| Mammals | Considered non-toxic to mammals. | Highly toxic to mammals, including humans, due to their mechanism of action on the nervous system.[6] | Lower acute toxicity to mammals compared to organophosphates, but concerns exist regarding chronic exposure.[12] | Low to moderate acute toxicity to mammals.[11][13] |
Experimental Protocols
The assessment of the environmental impact of chemical substances is guided by internationally recognized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These standardized methods ensure that data on environmental fate and toxicity are reliable and comparable.
Soil Persistence and Transformation
-
Objective: To determine the rate of degradation of a substance in soil.
-
Methodology (based on OECD Guideline 307):
-
The test substance is applied to samples of at least two different soil types.
-
The soil samples are incubated under controlled laboratory conditions of temperature, moisture, and light.
-
Aerobic and, if relevant, anaerobic conditions are maintained.
-
At various time intervals, soil samples are extracted and analyzed for the concentration of the parent substance and any major transformation products.
-
The rate of degradation is used to calculate the half-life (DT50) of the substance in the soil.
-
Toxicity to Terrestrial Non-Target Plants
-
Objective: To assess the effects of a substance on the emergence and growth of terrestrial plants.
-
Methodology (based on OECD Guideline 208):
-
Seeds of several monocotyledonous and dicotyledonous plant species are sown in pots containing soil treated with a range of concentrations of the test substance.[1][14]
-
The pots are maintained in a controlled environment (growth chamber or greenhouse) for 14 to 21 days after 50% of the control seedlings have emerged.[1]
-
Endpoints measured include seedling emergence, shoot height, and shoot dry weight.[1]
-
The data are used to determine the concentration at which a specified effect (e.g., 50% reduction in growth, EC50) occurs.
-
Assessing Pesticide Runoff
-
Objective: To quantify the potential for a pesticide to move from treated fields into adjacent water bodies.
-
Methodology (Field Runoff Studies):
-
Establishment of experimental plots on a slope with a known soil type and vegetation cover.
-
Application of the pesticide at a known rate to the plots.
-
Simulation of rainfall events at different time intervals after pesticide application.
-
Collection of all runoff water and sediment from the plots.
-
Analysis of the water and sediment samples for the concentration of the pesticide and its degradation products using methods like HRGC/HRMS (High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry).[15]
-
The data is used to calculate the percentage of the applied pesticide lost in runoff.
-
Signaling Pathways and Mechanisms of Action
The environmental impact of pesticides is intrinsically linked to their mechanism of action. Synthetic pesticides often target fundamental signaling pathways in the nervous system of insects, which can also be present in non-target organisms.
Organophosphate and Neonicotinoid Effects on Synaptic Transmission
Organophosphates and neonicotinoids both disrupt synaptic transmission in insects, but through different mechanisms. Organophosphates inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) in the synapse and continuous nerve stimulation.[3][16] Neonicotinoids are agonists of the nicotinic acetylcholine receptor (nAChR), causing persistent activation of the receptor, which also leads to hyperexcitation and eventual paralysis.[10][17][18]
Pyrethroid Mechanism of Action on Neuronal Axons
Pyrethroids act on the voltage-gated sodium channels in the axons of nerve cells.[5][6][7][11] They bind to these channels and delay their closing after a nerve impulse has passed. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing and ultimately leading to paralysis.
Workflow for Comparative Environmental Impact Assessment
A logical workflow for comparing the environmental impact of different pest control strategies involves a multi-step process, from initial characterization to risk assessment.
Conclusion
The use of Coccinellidae as a biological control agent offers a more environmentally benign approach to pest management compared to the synthetic pesticides reviewed. While direct quantitative ecotoxicological data for the defensive alkaloid this compound is scarce, the ecological impact of using ladybugs is characterized by a high degree of target specificity and a lack of persistent, broad-spectrum environmental contamination that is associated with organophosphates, neonicotinoids, and pyrethroids. The mechanisms of action of these synthetic pesticides highlight their potential to disrupt fundamental neurological processes in a wide range of non-target organisms, leading to the well-documented adverse ecological effects. Future research should aim to generate more specific toxicological data on the active compounds in biological control agents to allow for more direct quantitative comparisons and to further refine their safe and effective use in integrated pest management programs.
References
- 1. scribd.com [scribd.com]
- 2. pure.au.dk [pure.au.dk]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Developmental pyrethroid exposure causes long-term decreases of neuronal sodium channel expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing the Dose Addition Hypothesis: The Impact of Pyrethroid Insecticide Mixtures on Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ia801304.us.archive.org [ia801304.us.archive.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neonicotinoid Pesticides Affect Developing Neurons in Experimental Mouse Models and in Human Induced Pluripotent Stem Cell (iPSC)-Derived Neural Cultures and Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Coccinelline
For researchers, scientists, and drug development professionals working with novel compounds, ensuring laboratory safety is paramount. Coccinelline, a defensive alkaloid found in ladybirds, presents unique handling challenges due to the limited availability of standardized safety data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Understanding the Hazard: Neurotoxic Properties
This compound is a neurotoxic alkaloid that functions as an antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] While comprehensive toxicological data for pure this compound is not available, its biological role as a defensive toxin against predators suggests that it should be handled with a high degree of caution.[4][5] Studies on whole-body extracts of various ladybird species have demonstrated toxicity to aquatic invertebrates.[4][5][6] Given its mechanism of action, potential routes of exposure for laboratory personnel include inhalation of aerosols, dermal contact, and accidental ingestion, all of which could lead to adverse neurological effects.
Quantitative Toxicity Data
Due to the nature of this compound as a naturally derived compound, standardized toxicological values are scarce. The following table summarizes available toxicity data for ladybird extracts, providing a contextual understanding of their potency. It is crucial to note that this data is for whole-body extracts and not purified this compound, and the toxicity to humans is unknown.
| Species (Source of Alkaloid) | Test Organism | Metric | Value | Reference |
| Coccinella septempunctata | Daphnia magna | LD50 | More toxic than Calvia quatuordecimguttata, less toxic than Adalia bipunctata and Harmonia axyridis | [6] |
| Harmonia axyridis | Daphnia magna | LD50 | Most toxic of species tested | [6] |
| Adalia bipunctata | Daphnia magna | LD50 | Less toxic than Harmonia axyridis, more toxic than Cynegetis impunctata | [6] |
| Harmonia axyridis (extract) | Locust Neurons | IC50 | 39.9 ng/ml | [1] |
| Harmonia axyridis (extract) | Human Muscle Cells (TE671) | IC50 | 2.12 µg/ml | [1] |
| Hippodamine (related alkaloid) | Locust Neurons | IC50 | 18.5 nM | [1] |
| Hippodamine (related alkaloid) | Human Muscle Cells (TE671) | IC50 | 22.3 µM | [1] |
Personal Protective Equipment (PPE)
Given the neurotoxic potential and lack of comprehensive safety data for this compound, a stringent PPE protocol is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves (double-gloving recommended). | To prevent dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions containing this compound. |
| Body Protection | A standard laboratory coat. | To protect from spills. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling powdered forms or creating aerosols. | To prevent inhalation of airborne particles or droplets. |
Experimental Protocols
Safe Handling and Workflow
The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.
Detailed Methodologies
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area.
-
Restrict access to authorized personnel only.
Handling and Use:
-
All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers for handling solid this compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. An extraction protocol for related alkaloids uses chloroform and ammonium hydroxide, indicating its solubility in organic solvents.[7]
Spill Management:
-
In case of a spill, evacuate the immediate area and ensure the fume hood is operating.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for the solvent used.
-
Carefully collect the absorbent material and contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a detergent and water solution, followed by a final wipe-down.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Place pure this compound, contaminated weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not dispose of down the drain.[8]
-
Sharps: Any needles or syringes contaminated with this compound must be disposed of in a designated sharps container.[8]
-
Contaminated PPE: Dispose of gloves and other disposable PPE in a labeled hazardous waste bag.
Labeling and Storage of Waste:
-
Clearly label all hazardous waste containers with "Hazardous Waste," "this compound," the approximate quantity, and the date of accumulation.
-
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[9][10]
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
The primary toxic action of this compound is through the non-competitive inhibition of nicotinic acetylcholine receptors (nAChRs).[1][3] This disruption of cholinergic neurotransmission is the basis for its defensive properties in nature.
By adhering to these safety protocols and operational plans, research institutions can ensure the well-being of their personnel while enabling the continued study of this and other novel natural compounds. Always consult your institution's environmental health and safety department for specific guidance and requirements.
References
- 1. Investigating ladybird (Coleoptera : Coccinellidae) alkaloids as novel sources for insecticides: differential inhibition of the vertebrate and invertebrate nicotinic acetylcholine receptor using harlequin ladybird (Harmonia axyridis) extract and synthetic hippodamine - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. Frontiers | Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intraspecific and interspecific comparison of toxicity of ladybirds (Coleoptera: Coccinellidae) with contrasting colouration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. web.mit.edu [web.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
